3,3'-(Propane-2,2-diyl)diphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(3-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-5-3-7-13(16)9-11)12-6-4-8-14(17)10-12/h3-10,16-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBULAWJIMFAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611781 | |
| Record name | 3,3'-(Propane-2,2-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21825-05-8 | |
| Record name | 3,3'-(Propane-2,2-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Bisphenol M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol M (BPM), systematically known as 4,4'-(1,3-Phenylenediisopropylidene)bisphenol, is a member of the bisphenol family of chemical compounds.[1] Like other bisphenols, it is utilized in the synthesis of polymers and resins.[1][2] An understanding of its physicochemical properties is paramount for its application in material science, for assessing its environmental fate and toxicological profile, and for its potential consideration in drug development frameworks. This guide provides a comprehensive overview of the core physicochemical properties of Bisphenol M, complete with detailed experimental protocols and a workflow for its characterization.
Core Physicochemical Properties
The fundamental physicochemical characteristics of Bisphenol M are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C24H26O2 | [1] |
| Molecular Weight | 346.46 g/mol | [1] |
| Melting Point | 135-139 °C | [1][2] |
| Boiling Point | 495.9 ± 35.0 °C (Predicted) | [1] |
| Water Solubility | 0.0002 g/L at 20 °C | |
| LogP (Octanol-Water Partition Coefficient) | 4.3 at 40 °C | [1] |
| pKa (Predicted) | 10.31 ± 0.10 | [1] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a compound like Bisphenol M.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry Bisphenol M is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or a digital temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Due to the high predicted boiling point of Bisphenol M, specialized techniques are required.
Methodology: Siwoloboff Method (Small Scale)
-
Sample Preparation: A small amount of Bisphenol M (a few milligrams) is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
-
Heating: The fusion tube is attached to a thermometer and heated in a suitable high-temperature bath (e.g., silicone oil).
-
Observation: As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.
-
Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
Determination of Water Solubility
Water solubility is a critical parameter for assessing the environmental distribution and bioavailability of a compound. The OECD 105 guideline provides a standardized method.
Methodology: Flask Method (OECD 105)
-
Equilibration: An excess amount of Bisphenol M is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 20 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow for the separation of the undissolved solid. Centrifugation or filtration may be used to separate the solid from the aqueous phase.
-
Quantification: The concentration of Bisphenol M in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The water solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., g/L or mg/L).
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 to mimic physiological conditions) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of Bisphenol M is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a sufficient period to allow for the partitioning of the solute between the two phases to reach equilibrium.
-
Phase Separation and Analysis: The two phases are allowed to separate, and the concentration of Bisphenol M in each phase is determined using an appropriate analytical method (e.g., HPLC-UV/MS).
-
Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase: LogP = log10([Solute]octanol / [Solute]water).
Determination of pKa
Methodology: Spectrophotometric Titration
-
Principle: The UV-Vis absorption spectrum of a phenolic compound changes as a function of pH due to the different electronic structures of the protonated and deprotonated forms.
-
Procedure: A solution of Bisphenol M is prepared in a suitable solvent system (e.g., water or a water-co-solvent mixture). The pH of the solution is adjusted incrementally using small additions of a strong acid or base.
-
Measurement: At each pH value, the UV-Vis absorption spectrum is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs, which corresponds to the point where the concentrations of the protonated and deprotonated forms are equal.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as Bisphenol M.
Conclusion
This technical guide provides a detailed overview of the essential physicochemical properties of Bisphenol M, offering both quantitative data and the experimental methodologies required for their determination. The presented information is crucial for professionals in research, drug development, and material science who require a thorough understanding of this compound's behavior. The structured presentation of data and protocols aims to facilitate easy access to and application of this critical information.
References
The Unseen Player: A Technical Guide to the Biological Mechanism of Action of Bisphenol M
For Immediate Release
This document provides a comprehensive technical overview of the current scientific understanding of Bisphenol M (BPM), a lesser-known analog of Bisphenol A (BPA). It is intended for researchers, scientists, and drug development professionals investigating the biological impact of bisphenols. This guide synthesizes key findings on BPM's interaction with cellular receptors, its influence on critical signaling pathways, and its observed effects in cancer and reproductive biology, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Executive Summary
Bisphenol M (4,4'-(1,3-Phenylenediisopropylidene)bisphenol), a structural analog of BPA, is emerging as a compound of significant biological interest. While research is less extensive than for its predecessor, current evidence indicates that BPM functions as a potent endocrine-disrupting chemical. Key findings demonstrate that BPM interacts with multiple nuclear receptors, notably acting as an antagonist for both Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).[1][2] Its mechanisms extend beyond simple receptor antagonism, directly implicating it in the activation of the PI3K/AKT signaling pathway to promote cancer metastasis and in the disruption of cytoskeletal architecture, leading to meiotic arrest in oocytes.[3][4] This guide consolidates the available quantitative data and methodologies to provide a clear framework for understanding and investigating the biological actions of BPM.
Receptor Binding and Activity Profile
BPM exhibits a distinct binding profile to nuclear receptors, differentiating it from BPA. The primary mechanism of its endocrine-disrupting activity appears to be through the modulation of estrogen receptors, with evidence also suggesting interactions with other nuclear receptors.
Estrogen Receptor (ER) Interactions
Studies reveal that BPM binds with high affinity to both ERα and ERβ. However, its functional output is primarily antagonistic.
-
ERα Antagonism: In a comprehensive screening of bisphenol derivatives, BPM was identified as a novel antagonist for ERα. Despite a strong binding affinity, it elicited almost no ERα-specific transcriptional activity, indicating its binding disrupts the active conformation required for coactivator recruitment.[2]
-
ERβ Antagonism: BPM also binds strongly to ERβ. Crucially, studies have shown that despite this high affinity, BPM exhibits no agonist activity. This strongly suggests it functions as an ERβ antagonist, blocking the action of endogenous estrogens.[1]
Other Nuclear Receptor Interactions
While direct experimental binding data for other receptors is limited, computational studies provide some insight. An in silico molecular docking study predicted that BPM has one of the strongest binding affinities for retinoid X receptors (RXRβ and RXRγ) among 18 different bisphenol analogues, suggesting these pathways may also be targets for BPM's biological activity.[5] There is currently a lack of experimental data regarding BPM's interaction with the Androgen Receptor (AR).
Quantitative Receptor Binding Data
The following table summarizes the available quantitative data on the binding affinity of Bisphenol M and, for comparison, Bisphenol A, to human estrogen receptors.
| Compound | Receptor | Binding Affinity (IC₅₀, nM) | Functional Activity | Citation(s) |
| Bisphenol M (BPM) | ERα | 56.8 ± 11.7 | Antagonist | [1] |
| ERβ | 148 ± 80 | Antagonist (inferred) | [1] | |
| Bisphenol A (BPA) | ERα | 1030 | Weak Agonist | [6] |
| ERβ | 900 | Weak Agonist | [6] |
Table 1: Comparative binding affinities (IC₅₀) of BPM and BPA to human estrogen receptors α and β. IC₅₀ values represent the concentration of the compound required to displace 50% of a radiolabeled ligand.
Core Signaling Pathways and Cellular Mechanisms
BPM's biological effects are mediated through the modulation of key intracellular signaling pathways, leading to significant downstream cellular consequences in cancer progression and reproductive health.
PI3K/AKT Pathway in Triple-Negative Breast Cancer (TNBC)
One of the most well-characterized mechanisms of BPM is its role in promoting the metastasis of triple-negative breast cancer (TNBC).
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Mechanism: BPM exposure does not affect the proliferation of TNBC cell lines (MDA-MB-231 and 4T1) but significantly enhances their migration and invasion.[3] This is achieved through the activation (phosphorylation) of AKT, a central kinase in the PI3K/AKT signaling pathway.[3]
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Downstream Effects: Activated AKT promotes the expression of key markers associated with the epithelial-mesenchymal transition (EMT), including N-cadherin, Matrix Metalloproteinase-2 (MMP-2), and Matrix Metalloproteinase-9 (MMP-9).[3] This cascade of events facilitates the breakdown of the extracellular matrix and enhances cell motility, which are critical steps in cancer metastasis.
Below is a diagram illustrating the activation of the PI3K/AKT pathway by BPM in TNBC cells.
References
- 1. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel oestrogen receptor α agonists and antagonists by screening a revisited privileged structure moiety for nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisphenol M inhibits mouse oocyte maturation in vitro by disrupting cytoskeleton architecture and cell cycle processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico molecular interaction of bisphenol analogues with human nuclear receptors reveals their stronger affinity vs. classical bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Scrutiny of 3,3'-(Propane-2,2-diyl)diphenol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Bisphenol A
Introduction
3,3'-(Propane-2,2-diyl)diphenol, more commonly known as Bisphenol A (BPA), is a synthetic organic compound with a rich and complex history. First synthesized in the late 19th century, its journey from a laboratory curiosity to a ubiquitous component of modern life, and subsequently a subject of intense scientific and public scrutiny, offers a compelling case study in materials science, endocrinology, and toxicology. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to BPA, with a focus on the data and methodologies relevant to researchers and professionals in the scientific and drug development fields.
Discovery and Early Synthesis
The first synthesis of Bisphenol A is credited to the Russian chemist Aleksandr Pavlovich Dianin in 1891.[1][2] His method involved the acid-catalyzed condensation of phenol with acetone.[1] In 1905, the German chemist Thomas Zincke also reported the synthesis of BPA.[2]
Experimental Protocol: Synthesis of Bisphenol A (Dianin's Method)
Reaction: Condensation of two equivalents of phenol with one equivalent of acetone in the presence of a strong acid catalyst.[1][3]
Reactants:
-
Phenol (C₆H₅OH)
-
Acetone ((CH₃)₂CO)
-
Strong acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid)[1]
General Procedure:
-
A mixture of phenol and acetone, typically in a 2:1 molar ratio, is prepared.
-
A strong acid catalyst is added to the reaction mixture.
-
The reaction is allowed to proceed, often with heating, to facilitate the electrophilic substitution of the phenol rings by the protonated acetone (a carbocation intermediate).
-
The reaction results in the formation of this compound (Bisphenol A) and water as a byproduct.
-
The crude product is then purified, typically through recrystallization, to yield the final crystalline solid.
The workflow for this synthesis can be visualized as follows:
From Obscurity to Ubiquity: The Rise of a Versatile Monomer
For several decades following its initial synthesis, BPA remained a laboratory chemical with no significant applications. This changed in the 1930s with the burgeoning field of endocrinology.
The Discovery of Estrogenic Activity
In 1936, British biochemists Edward Charles Dodds and William Lawson, while searching for synthetic estrogens, discovered that BPA exhibited estrogenic activity.[4] Their experiments, conducted on ovariectomized rats, demonstrated that BPA could elicit physiological responses typically associated with estrogen.[4]
The precise details of Dodds and Lawson's protocol require interpretation from the context of the time's scientific literature. However, the general methodology for such an assay would have involved the following steps:
Animal Model: Ovariectomized adult female rats. The removal of the ovaries eliminates the primary source of endogenous estrogen, making the animals sensitive to exogenous estrogenic compounds.
Treatment: Administration of Bisphenol A to the ovariectomized rats, likely through injection or oral gavage.
Endpoints:
-
Vaginal Cornification: Examination of vaginal smears under a microscope. In the absence of estrogen, the vaginal epithelium is thin and consists mainly of leukocytes and nucleated epithelial cells. Estrogenic stimulation causes the epithelium to thicken and the outermost layer to become cornified (keratinized), which is observable in the smear.
-
Uterotrophic Assay: Measurement of the wet and dry weight of the uterus. Estrogenic compounds stimulate the growth (proliferation) of uterine tissue, leading to a measurable increase in its weight.
Commercialization and Industrial Applications
The discovery of BPA's estrogenic properties did not lead to its use as a pharmaceutical, as more potent synthetic estrogens like diethylstilbestrol (DES) were developed. Instead, the future of BPA lay in polymer chemistry. In the 1950s, scientists at Bayer and General Electric independently discovered that BPA could be polymerized to produce a clear, hard, and durable thermoplastic known as polycarbonate .[5] Around the same time, it was also found to be a key monomer in the production of epoxy resins , which are used as protective coatings and adhesives. These discoveries propelled BPA into large-scale commercial production.
A Paradigm Shift: The Emergence of Endocrine Disruption Concerns
The widespread use of BPA in consumer products, particularly in food and beverage containers, set the stage for the next chapter in its history. The turning point came in the early 1990s with an accidental discovery.
The Leaching of Bisphenol A from Polycarbonate
In 1993, a research team led by David Feldman at Stanford University was investigating potential estrogen production by yeast.[6] They unexpectedly detected an estrogenic substance in their yeast culture medium.[6] Through a series of meticulous experiments, they traced the source of this contamination not to the yeast, but to the polycarbonate flasks in which the culture medium was being autoclaved.[6]
Initial Observation: An estrogenic substance was detected in yeast culture media prepared with distilled water that had been autoclaved in polycarbonate flasks. The presence of this substance was determined by its ability to compete with radiolabeled estradiol ([³H]estradiol) for binding to estrogen receptors (ER) isolated from rat uteri.[6]
Experimental Steps:
-
Confirmation of Source: Distilled water was autoclaved in both polycarbonate and glass flasks. The water from the polycarbonate flasks exhibited estrogenic activity, while the water from the glass flasks did not.[6]
-
Purification: The active substance from the autoclaved water from the polycarbonate flasks was purified using a series of High-Performance Liquid Chromatography (HPLC) steps.[6]
-
Identification: The purified substance was identified as Bisphenol A using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6]
-
Biological Activity Confirmation:
-
Receptor Binding Assay: Authentic BPA was shown to compete with [³H]estradiol for binding to the estrogen receptor, demonstrating an affinity approximately 1/2000th that of estradiol.[6]
-
Cell Proliferation Assay: BPA was added to cultures of human breast cancer cells (MCF-7), which are known to proliferate in response to estrogen. BPA was found to increase the rate of proliferation of these cells.[6]
-
Progesterone Receptor Induction: In MCF-7 cells, BPA was shown to induce the production of progesterone receptors, a known functional response to estrogenic stimulation. This effect was blockable by the anti-estrogen drug tamoxifen.[6]
-
The workflow for this pivotal discovery can be represented as follows:
This discovery, along with a subsequent study by Nagel et al. in 1997 showing adverse reproductive effects in the male offspring of mice exposed to low doses of BPA during pregnancy, ignited the ongoing scientific debate and public concern about the safety of BPA.[5]
Quantitative Data
A critical aspect of understanding the biological activity and industrial scale of BPA lies in quantitative data.
Receptor Binding Affinity
BPA exerts its estrogenic effects primarily by binding to estrogen receptors (ERα and ERβ). Its binding affinity is significantly lower than that of the endogenous hormone 17β-estradiol.
| Compound | Receptor | Binding Affinity (IC₅₀, nM) | Relative Binding Affinity (RBA) vs. E₂ |
| **17β-Estradiol (E₂) ** | ERα | ~0.2 - 2.0 | 100% |
| ERβ | ~0.2 - 2.0 | 100% | |
| Bisphenol A (BPA) | ERα | ~1,000 - 5,000 | ~0.01 - 0.1% |
| ERβ | ~1,000 - 6,000 | ~0.01 - 0.1% | |
| Bisphenol AF (BPAF) | ERα | ~50 - 60 | ~3.4% |
| ERβ | ~18 - 20 | ~10.5% |
Note: IC₅₀ (half maximal inhibitory concentration) and RBA values can vary between studies depending on the specific assay conditions. Data compiled from multiple sources.[7][8][9]
Production and Market Data
The industrial production of BPA has grown substantially since the mid-20th century, reflecting its importance in the manufacturing of polycarbonates and epoxy resins.
| Year | Global Production / Market Size | Data Source |
| 1978 | 470 million pounds (approx. 0.21 million metric tons) | USITC, 1979 (cited in NTP TR-215)[10] |
| 2023 | 10.61 million metric tons per annum (capacity) | GlobalData, 2024[11] |
| 2024 | 8.71 million tons (market size) | Mordor Intelligence, 2025[12] |
| 2030 (projected) | 11.97 million tons (market size) | Mordor Intelligence, 2025[12] |
| 2034 (projected) | 8.5 million metric tons (demand) | Expert Market Research, 2025[13] |
Toxicological Data from the 1982 NTP Study
The 1982 National Toxicology Program (NTP) technical report (TR-215) on the carcinogenesis bioassay of BPA in rats and mice provided key toxicological data that has been influential in regulatory assessments.
| Parameter | Value | Species | Study Conditions |
| NOAEL (No-Observed-Adverse-Effect Level) | Not explicitly stated in the abstract, but the study design used high doses. | F344 Rats, B6C3F1 Mice | 103-week feed study[14] |
| LOAEL (Lowest-Observed-Adverse-Effect Level) | 50 mg/kg/day (later established based on this and other studies) | Mammalian studies | Generally accepted value for traditional toxicological endpoints[15] |
The study concluded that under the conditions of the bioassay, there was "no convincing evidence" that BPA was carcinogenic in the tested rodents.[14] However, it did note a marginally significant increase in leukemias in male rats and combined lymphomas and leukemias in male mice, suggesting a possible association with cancers of the hematopoietic system.[14]
Molecular Mechanisms: Key Signaling Pathways Affected by Bisphenol A
BPA's biological effects are mediated through its interaction with various cellular signaling pathways. Beyond its classical interaction with nuclear estrogen receptors, BPA can also initiate rapid, non-genomic signaling through membrane-bound receptors.
GPER/EGFR/ERK Signaling Pathway
BPA can bind to the G protein-coupled estrogen receptor (GPER), also known as GPR30, which is located on the cell membrane. This binding can trigger a rapid signaling cascade.
PI3K/AKT Signaling Pathway
BPA has also been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and growth.
Conclusion
The history of this compound is a testament to the evolving nature of scientific understanding. From its synthesis as a chemical curiosity to its widespread use as a foundational monomer in the plastics industry, and its subsequent identification as an endocrine-disrupting chemical, the story of BPA is one of serendipitous discovery, industrial innovation, and ongoing toxicological investigation. For researchers and professionals in drug development and the broader scientific community, the study of BPA underscores the importance of considering the full lifecycle and potential biological interactions of synthetic compounds. The detailed experimental methodologies and quantitative data presented in this guide provide a foundation for further research into the mechanisms of action of BPA and the development of safer alternatives. The complex interplay of BPA with cellular signaling pathways continues to be an active area of research, with implications for human health and environmental safety.
References
- 1. The State of Research and Weight of Evidence on the Epigenetic Effects of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphenol A (BPA) the mighty and the mutagenic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphenol A - American Chemical Society [acs.org]
- 4. The Effects of Bisphenol A on Embryonic Development | Embryo Project Encyclopedia [embryo.asu.edu]
- 5. Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisphenol-A: an estrogenic substance is released from polycarbonate flasks during autoclaving - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Bisphenol A Industry Outlook by Capacity and Capital Expenditure Forecasts with Details of All Active and Planned Plants to 2028 [globaldata.com]
- 12. mordorintelligence.com [mordorintelligence.com]
- 13. expertmarketresearch.com [expertmarketresearch.com]
- 14. Abstract for TR-215 [ntp.niehs.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Theoretical and Computational Studies of Bisphenol M: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol M (BPM), with the chemical name 4,4'-(1,3-Phenylenediisopropylidene)bisphenol, is a member of the bisphenol family of compounds.[1] Like its more well-known counterpart, Bisphenol A (BPA), BPM is utilized in the manufacturing of plastics and resins.[2] Concerns regarding the endocrine-disrupting potential of BPA have led to increased scrutiny of its analogues, including BPM. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to evaluate the toxicological and pharmacological profile of Bisphenol M and related compounds.
While experimental data on Bisphenol M is emerging, comprehensive computational studies specifically focused on this analogue are not as prevalent in publicly available literature as for BPA. However, the established in silico methodologies applied to other bisphenols provide a robust framework for assessing BPM. This guide will detail these computational protocols, present available data for BPM, and use data from related bisphenols to illustrate the expected range of interactions and properties. Recent studies suggest that BPM may act as a disruptive agent to several nuclear receptors, albeit potentially less potently than some other next-generation bisphenols.[3][4] One study highlighted that BPM, among other analogues, exhibited strong anti-estrogenic effects.[5][6]
This document aims to serve as a resource for researchers engaged in the study of endocrine-disrupting chemicals (EDCs) and for professionals in drug development who may encounter these structures.
Physicochemical and In Silico Data
Quantitative data is crucial for the comparative analysis of bisphenols. The following tables summarize key physicochemical properties of Bisphenol M and present available computational data for BPM and related analogues to provide a predictive context.
Table 1: Physicochemical Properties of Bisphenol M
| Property | Value | Source |
| CAS Number | 13595-25-0 | [7][8][9] |
| Molecular Formula | C₂₄H₂₆O₂ | [7] |
| Molecular Weight | 346.46 g/mol | [7][8][9] |
| Melting Point | 135-139 °C | [7][9] |
| Boiling Point (predicted) | 495.9 ± 35.0 °C at 760 mmHg | [7] |
| Density (predicted) | 1.1 ± 0.1 g/cm³ | [7] |
| LogP (predicted) | 6.12 | [7] |
| pKa (predicted) | Not available |
Table 2: In Silico Predicted Binding Affinities and Toxicities of Bisphenols
| Compound | Receptor | Docking Score (kcal/mol) | Binding Free Energy (ΔG, kJ/mol) | Experimental IC₅₀ (nM) | Source |
| Bisphenol M | ERα | Not Available | Not Available | 148 | [10] |
| ERβ | Not Available | Not Available | 56.8 | [10] | |
| AR | Not Available | Not Available | Not Available | ||
| PPARγ | Not Available | Not Available | Not Available | ||
| Bisphenol A | ERα | -8.6 | - | 1780 | [10] |
| AR | -8.6 | -86.52 | Not Available | [11] | |
| PR | -8.5 (Binding Energy) | Not Available | Not Available | [12] | |
| PPARγ | Not Available | Not Available | Not Available | ||
| Bisphenol AF | ERα | Not Available | Not Available | 53.4 | [10] |
| ERβ | Not Available | Not Available | 18.9 | [10] | |
| AR | Not Available | Not Available | Not Available | ||
| Bisphenol S | ERα | Not Available | >10,000 | ||
| AR | Not Available | >-86.52 | Not Available | [11] | |
| Bisphenol F | ERα | Not Available | >10,000 | ||
| AR | Not Available | >-86.52 | Not Available | [11] |
Note: Negative docking scores and binding energies indicate more favorable binding.
Table 3: Predicted ADMET Properties of Bisphenol A (as a proxy for BPM)
Specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for Bisphenol M are not available in the reviewed literature. The table below provides predicted ADMET properties for Bisphenol A as a reference, given its structural similarity.
| ADMET Property | Predicted Value/Classification | Source |
| Absorption | ||
| Human Intestinal Absorption | High | [13][14] |
| Water Solubility | Low | [13][14] |
| Distribution | ||
| BBB Permeability | Yes | [13][14] |
| Plasma Protein Binding | High | [15] |
| Metabolism | ||
| CYP2D6 Substrate | No | [13][14] |
| CYP3A4 Substrate | Yes | [13][14] |
| Excretion | ||
| Total Clearance | Not Available | |
| Toxicity | ||
| AMES Toxicity | No | [13][14] |
| Hepatotoxicity | Yes | [16] |
| Endocrine Disruption | Yes | [1] |
Experimental and Computational Protocols
The following sections detail the methodologies commonly employed in the theoretical and computational assessment of bisphenols. These protocols are generalized from multiple studies on bisphenol analogues and are directly applicable to the study of Bisphenol M.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target nuclear receptor (e.g., ERα, ERβ, AR, PPARγ) is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 3D structure of Bisphenol M is generated using a chemical drawing tool and optimized using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned to the ligand atoms.
-
-
Docking Simulation:
-
A docking grid is defined around the ligand-binding site of the receptor.
-
A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding poses of the ligand within the defined grid.
-
The docking results are scored based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is typically considered the most likely binding mode.
-
-
Analysis of Results:
-
The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Bisphenol M and the receptor.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of a ligand-receptor complex over time, providing insights into the stability of the binding pose and the conformational changes induced by ligand binding.
Protocol:
-
System Setup:
-
The docked complex of Bisphenol M and the target receptor is placed in a simulation box.
-
The box is solvated with an explicit water model (e.g., TIP3P).
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
The entire system is energy minimized to remove any bad contacts.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.
-
-
Production Run:
-
A long-duration MD simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the system's atomic motions.
-
-
Trajectory Analysis:
-
The trajectory is analyzed to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation (RMSD)).
-
Binding free energies can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity.[11]
-
ADMET Prediction
In silico ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of a compound.
Protocol:
-
Input:
-
Prediction:
-
The software uses quantitative structure-activity relationship (QSAR) models and other algorithms to predict a range of ADMET properties.[15]
-
-
Output:
-
The output includes predictions for properties such as:
-
Absorption: Water solubility, intestinal absorption.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.
-
Metabolism: Inhibition or substrate of cytochrome P450 enzymes.
-
Excretion: Renal clearance.
-
Toxicity: AMES mutagenicity, hepatotoxicity, endocrine disruption potential.
-
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the computational study of Bisphenol M.
Caption: A typical workflow for the in silico assessment of endocrine-disrupting chemicals.
Caption: Generalized signaling pathway for nuclear receptor activation by an endocrine disruptor.
Conclusion
The theoretical and computational study of Bisphenol M is an area of growing importance in toxicology and drug development. While specific computational data for BPM remains less extensive than for BPA, the established in silico methodologies provide a powerful framework for its assessment. Molecular docking, molecular dynamics simulations, and ADMET prediction are invaluable tools for predicting the binding affinity, mechanism of action, and potential toxicity of BPM and its analogues. The available experimental data, showing BPM's interaction with nuclear receptors, underscores the need for further computational investigation to elucidate the precise molecular interactions. This guide provides the foundational knowledge and protocols for researchers to undertake such studies, contributing to a more comprehensive understanding of the potential risks and pharmacological properties of Bisphenol M.
References
- 1. Data for: Data on ADME parameters of bisphenol A and its metabolites for use in physiologically based pharmacokinetic modelling - Mendeley Data [data.mendeley.com]
- 2. Discovery of New Protein Targets of BPA Analogs and Derivatives Associated with Noncommunicable Diseases: A Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The Molecular Mechanism of Bisphenol A (BPA) as an Endocrine Disruptor by Interacting with Nuclear Receptors: Insights from Molecular Dynamics (MD) Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coupled In Silico Toxicology Models Reveal Equivalent Ecological Risks from BPA and Its Alternatives in Chinese Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding and activity of bisphenol analogues to human peroxisome proliferator-activated receptor β/δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchers.usask.ca [researchers.usask.ca]
- 12. Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)Pent-1-Ene—A Potent Metabolite of BPA, and 4-Tert-Octylphenol: A Computational Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 14. Data on ADME parameters of bisphenol A and its metabolites for use in physiologically based pharmacokinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanism of Bisphenol A on androgen receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Spectroscopic Data of 3,3'-(Propane-2,2-diyl)diphenol: An In-depth Technical Guide
Introduction
3,3'-(Propane-2,2-diyl)diphenol, commonly known as Bisphenol M, is a member of the bisphenol family of chemical compounds. An understanding of its structural and chemical properties is paramount for researchers, scientists, and professionals in drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for the elucidation of its molecular structure and for its quantification in various matrices.
Mass Spectrometry Data: this compound (Bisphenol M)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that can be used for identification and structural elucidation.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 345.2 | [1] |
| Product Ion 1 (m/z) | 330.3 | [1] |
| Product Ion 2 (m/z) | 251.4 | [1] |
Illustrative NMR and IR Data: 4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A)
Disclaimer: The following NMR and IR data are for 4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A) and are provided as an illustrative example due to the limited availability of specific data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
¹H NMR Spectral Data of Bisphenol A
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 9.17 | s | 2H | -OH | |
| 6.98 | d | 4H | Ar-H | |
| 6.63 | d | 4H | Ar-H | |
| 1.52 | s | 6H | -CH₃ |
¹³C NMR Spectral Data of Bisphenol A
| Chemical Shift (δ) ppm | Assignment | Reference |
| 153.2 | C-OH | [2] |
| 144.1 | Ar-C | [2] |
| 127.8 | Ar-CH | [2] |
| 114.6 | Ar-CH | [2] |
| 41.5 | C(CH₃)₂ | [2] |
| 31.0 | -CH₃ | [2] |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This results in a spectrum with characteristic absorption bands that correspond to specific functional groups.
Key IR Absorption Bands for Bisphenol A
| Wavenumber (cm⁻¹) | Description | Reference |
| 3337 | O-H stretch (broad, H-bonded) | [3] |
| 2964 | C-H stretch (aliphatic) | [3] |
| 1612, 1510 | C=C stretch (aromatic) | [3] |
| 1218 | C-O stretch | [3] |
| 827 | C-H out-of-plane bend (aromatic) | [3] |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for bisphenol compounds.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the bisphenol sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube. The choice of solvent can influence the chemical shifts, particularly of the hydroxyl protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to obtain optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for bisphenols).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid bisphenol sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Accurately weigh a precise amount of the bisphenol standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
For sample analysis, dissolve the unknown sample in an appropriate solvent and filter it to remove any particulate matter.
-
-
LC System Setup:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Select a suitable column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile or methanol with a small amount of additive like formic acid or ammonium acetate to improve ionization).
-
Set the flow rate and column temperature.
-
-
MS/MS System Setup:
-
Use a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Optimize the ion source parameters (e.g., spray voltage, gas flows, and temperature) for the analyte. Electrospray ionization (ESI) in negative ion mode is commonly used for bisphenols.[4][5]
-
Determine the precursor ion (the deprotonated molecule [M-H]⁻) and optimize the collision energy to generate characteristic product ions for Multiple Reaction Monitoring (MRM) transitions.
-
-
Data Acquisition:
-
Inject the prepared standards and samples onto the LC-MS/MS system.
-
Acquire the data in MRM mode for quantitative analysis, monitoring the specific precursor-to-product ion transitions for the target bisphenol.
-
-
Data Processing:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Quantify the amount of the bisphenol in the unknown sample by comparing its peak area to the calibration curve.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic identification and characterization of a chemical compound like this compound.
References
- 1. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 2. Bisphenol A(80-05-7) 13C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101968474A - Method for detecting bisphenol A in drinking water and beverage foods through LC-MS/MS (Liquid Chromatogram-Mass Spectrometry/Mass Spectrometry) - Google Patents [patents.google.com]
- 5. sci-hub.box [sci-hub.box]
An In-depth Technical Guide to the Solubility of Bisphenol M in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Bisphenol M (BPM) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize Bisphenol M in their work.
Introduction to Bisphenol M
Bisphenol M, with the chemical name 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene, is a member of the bisphenol family of chemical compounds. It is structurally characterized by two hydroxyphenyl groups linked to a central benzene ring through isopropylidene bridges at the meta positions. This unique structure imparts specific physical and chemical properties, including its solubility profile, which is critical for its application in various fields, such as the synthesis of polymers and resins.
Quantitative Solubility Data
| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of Bisphenol M | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Up to 50 mg/mL[1] | Not Specified |
| Methanol | CH₄O | 32.04 | Up to 50 mg/mL[1] | Not Specified |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Likely Soluble | Not Specified |
| Acetone | C₃H₆O | 58.08 | Soluble (Qualitative) | Not Specified |
| Ethanol | C₂H₆O | 46.07 | Likely Soluble | Not Specified |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Likely Soluble | Not Specified |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Likely Soluble | Not Specified |
Note: "Likely Soluble" is inferred from the general solubility of bisphenols and the polar nature of the solvent. Further experimental verification is recommended.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for the effective use of Bisphenol M. The following are detailed methodologies for three common experimental techniques used to determine the solubility of organic compounds.
The gravimetric method, often referred to as the shake-flask method, is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.
Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium. The concentration of the solute in the saturated solution is then determined by gravimetric analysis.
Apparatus:
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven
Procedure:
-
Add an excess amount of Bisphenol M to a vial containing a known volume of the organic solvent of interest. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Transfer the filtered saturated solution to a pre-weighed container.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of Bisphenol M until a constant weight of the residue is achieved.
-
The weight of the residue corresponds to the amount of Bisphenol M dissolved in the known volume of the solvent.
-
Calculate the solubility in the desired units (e.g., mg/mL or g/100 g of solvent).
The laser dynamic method is a more automated and often faster technique for determining solubility, particularly as a function of temperature.
Principle: A laser beam is passed through a suspension of the solute in the solvent. As the temperature is increased, the solute dissolves, and the turbidity of the suspension decreases. The temperature at which the solution becomes clear (i.e., the last solid particle dissolves) is recorded as the saturation temperature for that specific concentration.
Apparatus:
-
Laser-based solubility measurement system
-
Heating/cooling circulator
-
Magnetic stirrer and stir bar
-
Sample cell
Procedure:
-
Prepare a series of samples with known concentrations of Bisphenol M in the desired organic solvent.
-
Place a sample in the measurement cell of the laser dynamic system.
-
Start the stirring to ensure a homogeneous suspension.
-
Initiate the heating program at a controlled rate (e.g., 0.5 °C/min).
-
The instrument will monitor the light transmission through the sample.
-
The temperature at which the light transmission reaches a maximum (indicating a clear solution) is automatically recorded as the dissolution temperature for that concentration.
-
By repeating this measurement for samples with different concentrations, a solubility curve (solubility vs. temperature) can be constructed.
Differential Scanning Calorimetry is a powerful thermal analysis technique that can be used to determine the solubility of a crystalline compound in a solvent.
Principle: A mixture of the solute and solvent is heated in a DSC instrument. The endothermic peak corresponding to the dissolution of the solute is measured. The onset temperature of this peak represents the saturation temperature for the given composition.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed DSC pans
-
Analytical balance
Procedure:
-
Accurately weigh a small amount of Bisphenol M and the desired organic solvent into a hermetically sealed DSC pan. Prepare a series of pans with different solute-to-solvent ratios.
-
Place the sealed pan in the DSC instrument. An empty sealed pan is used as a reference.
-
Heat the sample at a controlled rate (e.g., 2 °C/min).
-
Record the heat flow as a function of temperature.
-
The endothermic peak observed corresponds to the dissolution of Bisphenol M in the solvent. The onset temperature of this peak is taken as the saturation temperature for that specific composition.
-
By analyzing samples with different compositions, a solubility curve can be generated.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of Bisphenol M using the experimental methods described above.
This guide provides a foundational understanding of the solubility of Bisphenol M in organic solvents and details the experimental procedures for its determination. For specific applications, it is recommended to perform experimental validation of solubility under the precise conditions of use.
References
Unveiling the Thermal Behavior of 3,3'-(Propane-2,2-diyl)diphenol (Bisphenol M): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 3,3'-(Propane-2,2-diyl)diphenol, also known as Bisphenol M. Due to the limited availability of direct experimental data for Bisphenol M, this document leverages extensive research on its close structural analog, Bisphenol A (BPA), to infer its thermal properties and degradation pathways. This guide includes detailed experimental protocols for thermal analysis techniques, a summary of expected thermal decomposition data, and visualizations of the proposed decomposition mechanisms. This information is intended to serve as a valuable resource for researchers and professionals working with bisphenol derivatives in various applications, including drug development, materials science, and polymer chemistry.
Introduction
Bisphenols are a class of chemical compounds with two hydroxyphenyl functionalities. They are widely used in the manufacturing of plastics and resins. While Bisphenol A (BPA) is the most well-known and extensively studied, a variety of other bisphenol analogs, including Bisphenol M, are utilized in various industrial applications. Understanding the thermal stability and decomposition behavior of these compounds is critical for ensuring product safety, predicting shelf-life, and controlling manufacturing processes.
This guide focuses on the thermal properties of this compound (Bisphenol M). Given the scarcity of direct experimental data for this specific compound, this document extrapolates information from the wealth of research available for the structurally similar and well-characterized Bisphenol A. The decomposition of polymers derived from bisphenols, such as polycarbonates, is often initiated by the thermal degradation of the bisphenol monomer unit itself. Therefore, understanding the thermal behavior of the parent bisphenol is of fundamental importance.
Inferred Thermal Stability and Decomposition of Bisphenol M
Based on studies of Bisphenol A, the thermal decomposition of Bisphenol M is expected to occur at elevated temperatures, likely in a range where significant mass loss is observed above 200°C. The decomposition process is anticipated to involve the cleavage of the isopropylidene bridge and the phenolic rings.
Predicted Thermal Decomposition Data
The following table summarizes the expected thermal decomposition characteristics of Bisphenol M, inferred from data on Bisphenol A and its derivatives. It is crucial to note that these are predicted values and should be confirmed by experimental analysis.
| Thermal Analysis Technique | Parameter | Inferred Value/Observation for Bisphenol M | Reference Compound |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Tonset) | ~200 - 250 °C | Bisphenol A |
| Temperature of Maximum Decomposition Rate (Tmax) | ~250 - 350 °C | Bisphenol A | |
| Residue at 600 °C (in inert atmosphere) | Low (<10%) | Bisphenol A | |
| Differential Scanning Calorimetry (DSC) | Melting Point (Tm) | Dependent on purity, expected to be a sharp endothermic peak | General phenolic compounds |
| Decomposition | Exothermic or endothermic events following melting | General phenolic compounds |
Proposed Thermal Decomposition Pathways
The thermal decomposition of bisphenols like Bisphenol M is likely to proceed through several key pathways, primarily involving the scission of the C-C bond in the isopropylidene bridge and subsequent reactions of the resulting radical species. The presence of oxygen can significantly influence the degradation mechanism, often leading to the formation of oxidized products.
A proposed general decomposition pathway, based on studies of Bisphenol A, is visualized below. This pathway illustrates the initial homolytic cleavage of the isopropylidene bridge, leading to the formation of phenolic and other aromatic fragments.
Experimental Protocols
To experimentally determine the thermal stability and decomposition of Bisphenol M, the following standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which Bisphenol M begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the Bisphenol M sample (typically 2-5 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon (for inert atmosphere) or air (for oxidative decomposition) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).
-
-
Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative thermogram (DTG), and the percentage of residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and to observe any endothermic or exothermic events associated with the decomposition of Bisphenol M.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the Bisphenol M sample (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere of high-purity nitrogen or argon is maintained at a constant flow rate.
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: The sample is heated from a temperature below its expected melting point to a temperature above its decomposition range.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting point (Tm) as the peak of the endothermic event and any subsequent endothermic or exothermic peaks corresponding to decomposition.
Conclusion
In Vitro Metabolism of Bisphenol M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bisphenol M (BPM), a structural analog of Bisphenol A (BPA), is increasingly used in various consumer and industrial products. Despite its growing presence, a significant knowledge gap exists regarding its metabolic fate within biological systems. This technical guide addresses the current landscape of in vitro metabolism of Bisphenol M. In the absence of direct quantitative studies on BPM metabolites, this document leverages the extensive research on Bisphenol A to propose potential metabolic pathways and provides detailed experimental protocols for their investigation. By drawing parallels in chemical structure, we can anticipate the formation of hydroxylated, glucuronidated, and sulfated metabolites. This guide serves as a foundational resource for researchers initiating studies into the biotransformation of Bisphenol M, offering both a predictive framework and practical methodologies.
Introduction: The Need to Understand Bisphenol M Metabolism
Bisphenol M (4,4'-(1,3-Phenylenediisopropylidene)bisphenol) is part of a large family of bisphenol compounds. While much of the scientific focus has been on the endocrine-disrupting properties and metabolic pathways of Bisphenol A, the biotransformation of its analogs, including BPM, remains largely uncharacterized. Understanding the in vitro metabolism of BPM is a critical first step in assessing its potential bioactivity, toxicity, and overall risk to human health. Metabolites of bisphenols can exhibit altered, and sometimes enhanced, biological activity compared to the parent compound. Therefore, identifying and quantifying these metabolites is essential for a comprehensive safety evaluation.
This guide will provide a detailed overview of the predicted metabolic pathways of BPM based on the well-documented metabolism of BPA. It will also outline the standard experimental protocols used to study the in vitro metabolism of bisphenols, which can be directly applied to BPM.
Predicted Metabolic Pathways of Bisphenol M
Based on the extensive literature on the in vitro metabolism of Bisphenol A, the metabolic pathways of Bisphenol M are predicted to proceed in two main phases: Phase I (functionalization) and Phase II (conjugation).
Phase I Metabolism: Oxidation
Phase I metabolism of bisphenols is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver. For BPA, this typically involves hydroxylation of the aromatic rings. Given the structural similarity, BPM is also expected to undergo hydroxylation. The primary CYP isozymes involved in BPA metabolism include CYP2C9 and CYP3A4, which are likely candidates for BPM metabolism as well.[1]
The potential oxidative metabolites of BPM would include mono-hydroxylated and di-hydroxylated BPM derivatives. Further oxidation of these catechol-like structures could lead to the formation of reactive quinone species, which have been implicated in the toxicological profiles of some bisphenols.
Phase II Metabolism: Glucuronidation and Sulfation
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For bisphenols, the primary conjugation reactions are glucuronidation and sulfation.
-
Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). BPA is extensively metabolized to BPA-glucuronide.[2] It is highly probable that the hydroxyl groups on the phenyl rings of BPM will serve as substrates for UGTs, leading to the formation of BPM-mono-glucuronide and BPM-di-glucuronide.
-
Sulfation: This pathway is mediated by sulfotransferases (SULTs). While generally a minor pathway for BPA compared to glucuronidation, the formation of BPA-sulfate has been observed.[3] Similarly, BPM may undergo sulfation to form BPM-mono-sulfate and BPM-di-sulfate.
The following diagram illustrates the predicted metabolic pathway of Bisphenol M.
Predicted metabolic pathway of Bisphenol M.
Data Presentation: Potential Metabolites of Bisphenol M
As no quantitative data for Bisphenol M metabolism is currently available, the following tables summarize the potential metabolites based on the known metabolism of Bisphenol A. These tables are intended to guide researchers in what to look for when analyzing samples from in vitro metabolism studies of BPM.
Table 1: Potential Phase I Metabolites of Bisphenol M
| Potential Metabolite | Putative Enzyme(s) | Expected Mass Shift |
| Mono-hydroxy-BPM | CYP2C9, CYP3A4 | +16 Da |
| Di-hydroxy-BPM | CYP2C9, CYP3A4 | +32 Da |
| BPM-o-quinone | CYP450/Oxidation | +14 Da |
Table 2: Potential Phase II Metabolites of Bisphenol M
| Potential Metabolite | Putative Enzyme(s) | Expected Mass Shift |
| BPM-mono-glucuronide | UGTs | +176 Da |
| BPM-di-glucuronide | UGTs | +352 Da |
| BPM-mono-sulfate | SULTs | +80 Da |
| BPM-di-sulfate | SULTs | +160 Da |
Experimental Protocols
The following protocols are adapted from established methods for studying the in vitro metabolism of Bisphenol A and are recommended for the investigation of Bisphenol M.[4][5][6]
In Vitro Incubation with Liver Microsomes
This protocol is designed to identify Phase I and Phase II metabolites of Bisphenol M.
Materials:
-
Bisphenol M (BPM)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
-
Magnesium chloride (MgCl₂)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal standards for analytical quantification
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and MgCl₂. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add BPM (dissolved in a suitable solvent like DMSO, final concentration <1%) to the incubation mixture.
-
Phase I Metabolism: To assess Phase I metabolism, add the NADPH regenerating system.
-
Phase II Metabolism: To assess glucuronidation, add UDPGA. To assess sulfation, add PAPS. For combined Phase I and II, include all cofactors.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold ACN containing an internal standard.
-
Sample Preparation: Vortex the mixture and centrifuge to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify BPM and its metabolites.
The following diagram illustrates the experimental workflow for the in vitro metabolism study of Bisphenol M.
References
- 1. Biotransformation of Bisphenol by Human Cytochrome P450 2C9 Enzymes: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels and Plasma Bisphenol A Content in Voluntary Human Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphenol A sulfonation is impaired in metabolic and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - BE [thermofisher.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Methodological & Application
Application Notes and Protocols: 3,3'-(Propane-2,2-diyl)diphenol in Epoxy Resin Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and formulation protocols for epoxy resins derived from 3,3'-(Propane-2,2-diyl)diphenol, also known as Bisphenol M (BPM). Due to the limited availability of direct experimental data for BPM-based epoxy resins, this document leverages established principles from well-characterized analogous systems, primarily those based on 4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A, BPA) and Bisphenol F (BPF). The information presented herein is intended to serve as a foundational guide for researchers exploring the synthesis and characterization of novel epoxy thermosets.
Introduction
Epoxy resins are a critical class of thermosetting polymers widely utilized in adhesives, coatings, composites, and encapsulation materials due to their excellent mechanical strength, thermal stability, and chemical resistance. The properties of an epoxy resin are fundamentally dictated by the chemical structure of its constituent monomers, including the epoxy resin itself and the curing agent. While Bisphenol A diglycidyl ether (DGEBA) is the most common epoxy resin, there is growing interest in exploring isomers and analogues to tailor resin properties for specific applications.
This compound (Bisphenol M) is a structural isomer of the widely used Bisphenol A. The meta-substitution pattern of the hydroxyl groups in BPM, in contrast to the para-substitution in BPA, is anticipated to influence the polymer backbone's geometry, reactivity, and ultimately the macroscopic properties of the cured epoxy network. This document outlines the potential synthesis, formulation, and characterization of epoxy resins derived from BPM.
Potential Applications
Based on the structural characteristics of Bisphenol M, its diglycidyl ether (BPMDGE) is expected to yield epoxy resins with a unique combination of properties, making them suitable for various advanced applications:
-
Adhesives with Modified Flexibility and Adhesion: The meta-linkages in BPMDGE may lead to a less linear and more flexible polymer chain compared to DGEBA. This could translate to enhanced peel strength and toughness in adhesive formulations, which is beneficial for bonding dissimilar materials with different coefficients of thermal expansion.
-
Coatings with Improved Flow and Leveling: The potentially lower viscosity of BPMDGE compared to DGEBA could be advantageous in coating applications, allowing for better substrate wetting, improved flow and leveling, and the potential for higher solids formulations with reduced volatile organic compounds (VOCs).
-
Advanced Composites: The altered network structure of cured BPMDGE may influence the resin's interaction with reinforcing fibers, potentially leading to composites with tailored mechanical properties, such as improved impact resistance.
-
Encapsulation and Potting Compounds: For electronic components, a lower viscosity resin that can effectively penetrate and encapsulate intricate geometries is often desired. BPMDGE-based formulations could offer advantages in this regard.
Experimental Protocols
The following protocols are based on standard procedures for the synthesis and characterization of epoxy resins and are adapted for the use of Bisphenol M.
Synthesis of this compound Diglycidyl Ether (BPMDGE)
Objective: To synthesize the diglycidyl ether of Bisphenol M via the reaction with epichlorohydrin.
Materials:
-
This compound (Bisphenol M)
-
Epichlorohydrin (excess)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve this compound in an excess of epichlorohydrin (e.g., 1:10 molar ratio).
-
Heat the mixture to 60-70 °C with vigorous stirring until the Bisphenol M is completely dissolved.
-
Slowly add a 50% aqueous solution of sodium hydroxide dropwise to the reaction mixture over a period of 1-2 hours. Maintain the reaction temperature below 80 °C.
-
After the addition is complete, continue stirring the mixture at 70-80 °C for 4-5 hours.
-
Cool the reaction mixture to room temperature and add toluene to dilute the mixture.
-
Wash the organic layer sequentially with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene and excess epichlorohydrin under reduced pressure using a rotary evaporator to obtain the crude BPMDGE product.
-
Further purification can be achieved by column chromatography if necessary.
Characterization: The synthesized BPMDGE should be characterized by:
-
FTIR Spectroscopy: To confirm the presence of epoxy groups (oxirane ring) and the disappearance of phenolic hydroxyl groups.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Epoxy Equivalent Weight (EEW) Titration: To determine the weight of resin in grams that contains one equivalent of the epoxy group.
Formulation and Curing of BPMDGE-Based Epoxy Resin
Objective: To prepare and cure a thermoset from BPMDGE using a suitable curing agent.
Materials:
-
Synthesized this compound Diglycidyl Ether (BPMDGE)
-
Curing agent (e.g., 4,4'-Diaminodiphenylmethane (DDM), Isophorone diamine (IPDA), or an anhydride curing agent like Phthalic anhydride)
-
Solvent (if necessary, e.g., acetone)
Procedure:
-
Calculate the stoichiometric amount of curing agent required based on the Epoxy Equivalent Weight (EEW) of the BPMDGE and the Amine Hydrogen Equivalent Weight (AHEW) or anhydride equivalent weight of the curing agent. The stoichiometric ratio is typically 1:1 (epoxy groups to active hydrogens/anhydride groups).
-
Preheat the BPMDGE to a temperature that allows for easy mixing (e.g., 60-80 °C) to reduce its viscosity.
-
Add the calculated amount of curing agent to the molten BPMDGE and mix thoroughly until a homogeneous mixture is obtained. If using a solid curing agent, it may need to be melted or dissolved in a minimal amount of solvent before mixing.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold treated with a mold release agent.
-
Cure the resin in an oven following a specific curing schedule. A typical schedule might involve an initial cure at a lower temperature (e.g., 120 °C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 180 °C for 2-3 hours) to ensure complete crosslinking. The optimal curing schedule should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC).
Characterization of Cured BPMDGE Thermoset
Objective: To evaluate the thermal and mechanical properties of the cured epoxy thermoset.
Methodologies:
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and to study the curing kinetics.
-
Protocol:
-
For curing kinetics, place a small amount (5-10 mg) of the uncured BPMDGE/curing agent mixture in a DSC pan.
-
Heat the sample at different heating rates (e.g., 5, 10, 15, 20 °C/min) under a nitrogen atmosphere.
-
The exothermic peak in the DSC thermogram represents the curing reaction. The onset temperature, peak temperature, and heat of reaction can be determined.
-
For Tg determination, use a cured sample. Heat the sample at a controlled rate (e.g., 10 °C/min) through the expected glass transition region. The midpoint of the step change in the heat flow curve is taken as the Tg.
-
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability and decomposition behavior of the cured resin.
-
Protocol:
-
Place a small, weighed amount (10-20 mg) of the cured sample in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 800 °C).
-
The TGA curve will show the weight loss as a function of temperature. Key parameters to determine are the onset temperature of decomposition (Td), the temperature of maximum decomposition rate, and the char yield at high temperatures.
-
-
-
Dynamic Mechanical Analysis (DMA):
-
Purpose: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) as a function of temperature.
-
Protocol:
-
Prepare rectangular specimens of the cured resin with defined dimensions.
-
Mount the specimen in the DMA instrument (e.g., in a three-point bending or tensile mode).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a constant rate (e.g., 3-5 °C/min).
-
The storage modulus (E'), loss modulus (E''), and tan δ (E''/E') are recorded. The peak of the tan δ curve is often used as an indicator of the glass transition temperature.
-
-
-
Tensile Testing:
-
Purpose: To determine the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
-
Protocol:
-
Prepare dog-bone shaped specimens according to a standard test method (e.g., ASTM D638).
-
Conduct the test using a universal testing machine at a constant crosshead speed.
-
Record the load and displacement data to generate a stress-strain curve from which the key mechanical properties can be calculated.
-
-
Data Presentation
The following table summarizes the expected property differences between epoxy resins derived from Bisphenol M (BPMDGE), Bisphenol A (DGEBA), and Bisphenol F (DGEBF). The values for BPMDGE are predictive and based on the structural effects of meta-substitution observed in other polymer systems.
| Property | DGEBA (4,4'-isomer) | DGEBF (4,4'-isomer, mixture of isomers) | BPMDGE (3,3'-isomer) - Predicted |
| Uncured Resin Properties | |||
| Viscosity at 25°C | High | Low to Medium | Medium to High (Potentially lower than DGEBA) |
| Reactivity | Standard | Higher than DGEBA | Potentially lower than DGEBA |
| Cured Resin Properties | |||
| Glass Transition Temp. (Tg) | High | Lower than DGEBA | Lower than DGEBA |
| Tensile Strength | High | Similar to DGEBA | Slightly lower than DGEBA |
| Young's Modulus | High | Similar to DGEBA | Slightly lower than DGEBA |
| Flexibility/Toughness | Moderate | Higher than DGEBA | Higher than DGEBA |
| Chemical Resistance | Excellent | Excellent | Good to Excellent |
| Thermal Stability (Td) | High | Similar to DGEBA | Similar to DGEBA |
Visualizations
Caption: Synthesis workflow for Bisphenol M Diglycidyl Ether (BPMDGE).
Caption: General curing process for a BPMDGE-based epoxy resin.
Application Notes and Protocols for the Analytical Determination of Bisphenol M (BPM) in Environmental Samples
Introduction
Bisphenol M (BPM), a structural analog of Bisphenol A (BPA), is an emerging contaminant of concern due to its potential endocrine-disrupting properties. As regulatory scrutiny and public awareness of bisphenols increase, robust and sensitive analytical methods are essential for monitoring their presence in the environment. These application notes provide detailed protocols for the extraction, cleanup, and quantification of Bisphenol M in various environmental matrices, including water, soil, sediment, and dust. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for detecting trace levels of BPM.
The following sections are designed to guide researchers, scientists, and professionals through the entire analytical workflow, from sample collection and preparation to instrumental analysis and data interpretation.
Analysis of Bisphenol M in Water Samples
This protocol details the solid-phase extraction (SPE) and subsequent LC-MS/MS analysis of Bisphenol M from environmental water samples such as river water and wastewater effluent.
Experimental Protocol
1.1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
To minimize analyte loss due to adsorption, avoid using plastic containers.
-
Immediately upon collection, add a preservative such as sodium azide (0.05% w/v) to inhibit microbial degradation.
-
Store samples at 4°C and analyze within 48 hours of collection.
1.2. Materials and Reagents:
-
Bisphenol M analytical standard
-
Methanol, Acetonitrile (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 6 cc, 200 mg)
-
Glass fiber filters (0.7 µm)
1.3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Filter the water sample (typically 100-500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.
-
If necessary, adjust the pH of the sample to neutral (pH 6-7).
-
SPE Cartridge Conditioning: Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.
-
Elution: Elute the trapped analytes with 6 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water) and vortex for 30 seconds. Transfer the solution to an autosampler vial for LC-MS/MS analysis.
1.4. Instrumental Analysis: LC-MS/MS
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol
-
-
Gradient Elution: A typical gradient starts at a lower percentage of organic phase (B) and ramps up to elute the analyte.
-
Injection Volume: 5-10 µL
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).
Quantitative Data
The following table summarizes typical quantitative parameters for the analysis of Bisphenol M and structurally similar bisphenols in water. Data for other bisphenols are included to provide an expected range of performance.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | LOD (ng/L) | LOQ (ng/L) | Recovery (%) |
| Bisphenol M | 5.39 | 345.2 | 330.3 | 251.4 | 0.1 - 1.0 | 0.3 - 3.0 | 85 - 110 |
| Bisphenol A | ~4.8 | 227.1 | 212.1 | 133.1 | 0.2 - 2.0 | 0.6 - 6.0 | 90 - 105 |
| Bisphenol S | ~3.5 | 249.0 | 108.0 | 155.0 | 0.5 - 5.0 | 1.5 - 15.0 | 80 - 115 |
| Bisphenol F | ~4.5 | 199.1 | 106.1 | 93.1 | 0.1 - 1.5 | 0.3 - 4.5 | 88 - 108 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates based on typical instrument performance and can vary. Recovery data is based on spiked samples.
Workflow Diagram
Analysis of Bisphenol M in Soil and Sediment Samples
This protocol describes an ultrasonic-assisted extraction method followed by solid-phase extraction cleanup for the determination of Bisphenol M in soil and sediment.
Experimental Protocol
2.1. Sample Collection and Preparation:
-
Collect soil or sediment samples using a stainless-steel corer or scoop and store them in glass jars.
-
Freeze-dry the samples to remove water content.
-
Sieve the dried samples through a 2 mm mesh to ensure homogeneity and remove large debris.
-
Store the prepared samples at -20°C until extraction.
2.2. Materials and Reagents:
-
All reagents listed in section 1.2.
-
Diatomaceous earth
-
Sodium sulfate (anhydrous)
2.3. Sample Extraction and Cleanup:
-
Weigh 1-2 g of the dried and sieved sample into a glass centrifuge tube.
-
Add 10 mL of acetonitrile as the extraction solvent.
-
Spike with internal standards if used.
-
Vortex the sample for 1 minute, then place it in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction (steps 2-6) two more times and combine the supernatants.
-
The combined extract can then be cleaned up using the SPE protocol described for water samples (section 1.3), starting from step 3 (SPE Cartridge Conditioning). The extract may need to be diluted with ultrapure water to facilitate loading onto the SPE cartridge.[1]
2.4. Instrumental Analysis: LC-MS/MS
-
The instrumental conditions are the same as described for water samples in section 1.4.
Quantitative Data
The following table presents typical quantitative data for the analysis of bisphenols in solid matrices.
| Analyte | LOD (ng/g dw) | LOQ (ng/g dw) | Recovery (%) |
| Bisphenol M | 0.05 - 0.5 | 0.15 - 1.5 | 75 - 110 |
| Bisphenol A | 0.1 - 1.0 | 0.3 - 3.0 | 80 - 105 |
| Bisphenol S | 0.2 - 2.0 | 0.6 - 6.0 | 70 - 115 |
| Bisphenol F | 0.05 - 0.8 | 0.15 - 2.4 | 78 - 108 |
dw = dry weight. LOD, LOQ, and Recovery values are estimates and can vary based on matrix complexity and instrument sensitivity.
Workflow Diagram
Analysis of Bisphenol M in Indoor Dust Samples
This protocol outlines a method for the extraction and analysis of Bisphenol M from indoor dust samples, which can be a significant route of human exposure.
Experimental Protocol
3.1. Sample Collection and Preparation:
-
Collect dust samples from vacuum cleaner bags or by using a high-volume sampler.
-
Sieve the dust through a 150 µm mesh to remove larger particles and fibers.
-
Homogenize the sieved dust before extraction.
-
Store the prepared dust samples at -20°C.
3.2. Materials and Reagents:
-
All reagents listed in section 1.2.
-
Hexane
3.3. Sample Extraction and Cleanup:
-
Weigh approximately 50-100 mg of sieved dust into a glass centrifuge tube.
-
Add 5 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction (steps 2-5) twice more and combine the supernatants.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for cleanup. For complex dust matrices, a multi-step cleanup may be necessary, often involving SPE as described in section 1.3.
3.4. Instrumental Analysis: LC-MS/MS
-
The instrumental conditions are the same as described for water samples in section 1.4.
Quantitative Data
The following table provides typical quantitative data for the analysis of bisphenols in indoor dust.
| Analyte | LOD (ng/g) | LOQ (ng/g) | Recovery (%) |
| Bisphenol M | 0.1 - 1.0 | 0.3 - 3.0 | 80 - 115 |
| Bisphenol A | 0.5 - 5.0 | 1.5 - 15.0 | 85 - 110 |
| Bisphenol S | 0.5 - 5.0 | 1.5 - 15.0 | 75 - 120 |
| Bisphenol F | 0.2 - 2.0 | 0.6 - 6.0 | 82 - 112 |
LOD, LOQ, and Recovery values are estimates and can vary based on the specific composition of the dust and instrument performance.
Workflow Diagram
References
Application Notes and Protocols: Bisphenol-Derived Compounds as Precursors for Flame Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the user requested information specifically on Bisphenol M, a comprehensive literature search did not yield specific data on its application as a precursor for flame retardant materials. Therefore, these application notes will focus on the broader class of bisphenol-derived flame retardants, using well-documented examples from other bisphenols such as Bisphenol A (BPA), Bisphenol AP (BPAP), and vanillin-derived bisphenols to illustrate the principles, protocols, and potential performance.
Introduction
Bisphenols are a class of chemical compounds with two hydroxyphenyl functionalities. Their rigid aromatic structures make them excellent building blocks for polymers with high thermal stability. When incorporated into polymeric materials, or used as precursors for flame retardant additives, they can significantly enhance the fire resistance of the final product. This is often achieved by incorporating phosphorus-containing moieties or by forming char-promoting structures like those in polybenzoxazines. These halogen-free flame retardants are gaining significant interest as alternatives to halogenated systems due to environmental and health concerns.
This document provides an overview of the application of bisphenol-derived compounds in flame retardant materials, with a focus on polyphosphates and benzoxazines. It includes detailed experimental protocols for their synthesis and characterization, as well as performance data.
Key Flame Retardant Strategies Using Bisphenol Precursors
There are two primary strategies for utilizing bisphenols to impart flame retardancy:
-
Reactive Flame Retardants: Bisphenols are used as monomers or co-monomers in the synthesis of polymers with inherent flame-retardant properties. This approach ensures the permanent incorporation of the flame-retardant moiety into the polymer backbone, preventing leaching.
-
Additive Flame Retardants: Bisphenols are chemically modified to create stable, high-performance flame retardant additives that are then blended with other polymers.
This document will focus on the synthesis of bisphenol-based flame retardants that can be used in both reactive and additive applications.
Data Presentation: Performance of Bisphenol-Derived Flame Retardants
The following tables summarize the quantitative data on the flame retardant properties of materials derived from various bisphenols.
Table 1: Flammability Characteristics of PC/ABS Blends with Bisphenol AP Bis(diphenyl Phosphate) (BAPDP) [1][2][3]
| Material Composition | LOI (%) | UL-94 Rating |
| PC/ABS | - | No Rating |
| PC/ABS + 10 wt% BAPDP | - | V-1 |
| PC/ABS + 15 wt% BAPDP | - | V-0 |
| PC/ABS + 20 wt% BAPDP | 25.4 | V-0 |
| PC/ABS + 25 wt% BAPDP | - | V-0 |
Table 2: Cone Calorimetry Data for PC/ABS Blends with BAPDP at 35 kW/m² [1]
| Material Composition | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| PC/ABS | - | 495.6 | 121.1 |
| PC/ABS + 15 wt% BAPDP | - | 386.2 | 87.9 |
| PC/ABS + 25 wt% BAPDP | - | 313.2 | 78.7 |
Table 3: Thermal Properties of PC/ABS Blends with BAPDP [1][2][3]
| Material Composition | Td5 (°C) | Char Yield at 600°C (%) |
| PC/ABS | 371.2 | 12.8 |
| PC/ABS + 15 wt% BAPDP | 378.4 | 18.5 |
| PC/ABS + 25 wt% BAPDP | 386.5 | 21.2 |
Experimental Protocols
Synthesis of Bisphenol AP Bis(diphenyl Phosphate) (BAPDP)[1][3]
This protocol describes the synthesis of a polyphosphate flame retardant via transesterification.
Materials:
-
Triphenyl phosphate (TPP)
-
Bisphenol AP (BPAP)
-
Sodium phenolate (catalyst)
Procedure:
-
Heat 71.8 mmol of Triphenyl phosphate (TPP) to approximately 70°C until a colorless solution is obtained.
-
Add 35.2 mmol of Bisphenol AP (BPAP) to the TPP solution and stir the mixture for approximately 1 hour.
-
Add 1.7 mmol of sodium phenolate to the mixture and stir for 30 minutes.
-
Gradually increase the temperature to 220-230°C over 1.5 hours to facilitate the reaction and evaporate the phenol byproduct.
-
The final product, Bisphenol AP bis(diphenyl phosphate) (BAPDP), is obtained and can be used without further purification.
Preparation of Flame-Retardant Polymer Blends
This protocol outlines the procedure for incorporating the synthesized BAPDP into a Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) blend.
Materials:
-
PC/ABS pellets
-
BAPDP
-
Twin-screw extruder
-
Injection molding machine
Procedure:
-
Dry the PC/ABS pellets and BAPDP in a vacuum oven at 80°C for 12 hours.
-
Premix the dried PC/ABS pellets and BAPDP at the desired weight percentages (e.g., 10, 15, 20, 25 wt% BAPDP).
-
Melt-extrude the mixture using a co-rotating twin-screw extruder with a barrel temperature profile of 220-250°C from hopper to die.
-
Cool the extrudate in a water bath and pelletize.
-
Dry the pellets at 80°C for 12 hours.
-
Use an injection molding machine to prepare specimens for flammability and mechanical testing according to standard dimensions (e.g., ASTM D638 for tensile tests, ASTM D3801 for UL-94).
Flame Retardancy Testing
4.3.1. Limiting Oxygen Index (LOI)
The LOI test is performed according to ASTM D2863. It determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.
4.3.2. UL-94 Vertical Burn Test
The UL-94 vertical burn test is conducted according to the ASTM D3801 standard. This test classifies materials as V-0, V-1, or V-2 based on their burning time, dripping behavior, and ignition of a cotton indicator placed below the specimen.
4.3.3. Cone Calorimetry (CCT)
Cone calorimetry is performed according to ASTM E1354 to evaluate the fire behavior of materials under a constant heat flux. Key parameters measured include the time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), and total heat release (THR).
Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and char-forming ability of the materials. The analysis is typically performed under a nitrogen atmosphere at a heating rate of 10-20°C/min over a temperature range of 50 to 800°C. The temperature at 5% weight loss (Td5) and the percentage of char residue at a specific temperature (e.g., 600°C or 800°C) are key parameters.
Visualizations
Synthesis and Application Workflow
Caption: Experimental workflow from synthesis to testing.
General Flame Retardant Mechanism of Phosphorus-Containing Compounds
Caption: Flame retardant mechanism of phosphorus compounds.
References
Application of Bisphenol A Derivatives in Dental Composites: A Detailed Overview
Introduction
3,3'-(Propane-2,2-diyl)diphenol, commonly known as Bisphenol A (BPA), is a foundational chemical component in the synthesis of several monomers crucial for the formulation of dental composite resins. While BPA itself is not a direct ingredient in dental materials, its derivatives are widely utilized to create the resin matrix of these restorative materials.[1][2] The most prominent of these derivatives is Bisphenol A glycidyl methacrylate (Bis-GMA), valued for its low polymerization shrinkage, high reactivity, and good mechanical properties.[3] Other BPA derivatives employed in dental resins include bisphenol A dimethacrylate (bis-DMA), ethoxylated bisphenol A dimethacrylate (bis-EMA), and 2,2-bis[(4-methacryloxy polyethoxy)phenyl]propane (bis-MPEPP).[1] This document provides detailed application notes and protocols for researchers and professionals in dental material science and development, focusing on the use of BPA-derived monomers in dental composites.
Role and Function of BPA Derivatives
BPA-derived monomers, particularly Bis-GMA, form the backbone of the organic matrix in many dental composites.[4] These monomers are viscous liquids that polymerize to form a hard, durable solid when cured, typically with the aid of a light-curing unit.[5] The properties of the final composite, such as mechanical strength, wear resistance, and water sorption, are significantly influenced by the chemical structure of the resin matrix.[6] To modulate the high viscosity of Bis-GMA and improve handling characteristics, it is often mixed with other, less viscous dimethacrylate monomers like triethylene glycol dimethacrylate (TEGDMA) and urethane dimethacrylate (UDMA).[7][8]
A significant concern associated with the use of BPA derivatives is the potential for leaching of residual BPA into the oral environment.[4] Studies have shown that small amounts of BPA can be detected in saliva shortly after the placement of certain dental sealants and composites.[7][9] This has led to the development of BPA-free alternative materials. However, many studies conclude that the amount of BPA leached from dental composites is minimal and transient, posing a negligible health risk.[5][10]
Quantitative Data on Material Properties
The following tables summarize key performance indicators for dental composites containing BPA derivatives compared to BPA-free alternatives.
Table 1: Mechanical Properties of Dental Composites With and Without BPA Derivatives
| Property | BPA-Containing Composites | BPA-Free Composites | Test Method |
| Flexural Strength (MPa) | 112 - 178.9 | 133.7 - 150 | Three-Point Bending Test (ISO 4049) |
| Compressive Strength (MPa) | 262 - 406 | 314 - 317 | Uniaxial Compression Test |
| Knoop Hardness (Kgf/mm²) | 77 - 84 | 82 - 84+ | Knoop Hardness Test |
| Water Sorption (µg/mm³) | 31.17 | 12.23 | ISO 4049 |
Data compiled from multiple sources, specific values can vary based on the exact composition and testing conditions.[3][11][12]
Table 2: Leaching of Bisphenol A from Dental Materials
| Material Type | Leaching Medium | Time Point | BPA Concentration Detected | Analytical Method |
| Composite Filling Material | Deionized Water | 24 hours | Significantly higher than control | UPLC-MS/MS |
| Fissure Sealant | Deionized Water | 24 hours | Significantly higher than control | UPLC-MS/MS |
| Composite Filling Material | Deionized Water | 2 weeks | No significant difference from 24h | UPLC-MS/MS |
| Fissure Sealant | Deionized Water | 2 weeks | No significant difference from 24h | UPLC-MS/MS |
Based on a study by Becher et al. (2018).[13][14]
Experimental Protocols
Protocol 1: Synthesis of a Bis-GMA/TEGDMA-Based Dental Composite
This protocol describes the laboratory-scale synthesis of a light-curable dental composite resin.
Materials:
-
Bisphenol A glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Silanized silica filler particles (e.g., 0.7 µm average particle size)
-
Camphorquinone (photoinitiator)
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA) (co-initiator)
Procedure:
-
In a light-protected mixing vessel, combine Bis-GMA and TEGDMA in a 70:30 weight ratio. Mix thoroughly until a homogeneous resin matrix is formed.
-
Add 0.5 wt% camphorquinone and 0.5 wt% DMAEMA to the resin matrix. Continue mixing in the dark until the initiators are completely dissolved.
-
Gradually incorporate the silanized silica filler into the resin matrix. A typical filler loading is 70-80 wt%. Mix until the filler is uniformly dispersed and a paste-like consistency is achieved. A dual-axis centrifugal mixer is recommended for this step to ensure homogeneity and minimize air entrapment.
-
Store the resulting composite paste in a light-proof container at a cool temperature (e.g., 4°C) until use.
Protocol 2: Evaluation of Flexural Strength (Three-Point Bending Test)
This protocol is based on the ISO 4049 standard for polymer-based restorative materials.[15]
Specimen Preparation:
-
Fill a rectangular mold (2 mm x 2 mm x 25 mm) with the uncured dental composite paste, taking care to avoid air bubbles.
-
Cover the mold with a transparent matrix strip and a glass slide. Apply gentle pressure to extrude excess material.
-
Light-cure the specimen from the top and bottom surfaces according to the manufacturer's instructions for the curing light and the composite material. Ensure the light guide is held close to the specimen surface.
-
After curing, carefully remove the specimen from the mold and lightly polish the edges to remove any flashes.
-
Store the specimens in deionized water at 37°C for 24 hours before testing.
Testing Procedure:
-
Use a universal testing machine equipped with a three-point bending fixture. The support span should be set to 20 mm.
-
Place the specimen on the supports and apply a compressive load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.[12]
-
Record the load at which the specimen fractures.
-
Calculate the flexural strength (σ) in Megapascals (MPa) using the following formula: σ = (3 * F * l) / (2 * b * h²) Where:
-
F is the maximum load at fracture (N)
-
l is the distance between the supports (mm)
-
b is the width of the specimen (mm)
-
h is the height of the specimen (mm)
-
Protocol 3: Quantification of BPA Leaching using UPLC-MS/MS
This protocol outlines a method for determining the amount of BPA that leaches from a cured dental composite.
Sample Preparation:
-
Prepare disc-shaped specimens of the cured dental composite (e.g., 10 mm diameter, 1 mm thickness).
-
Place each specimen in a glass vial containing a known volume of a leaching medium (e.g., deionized water, artificial saliva).
-
Incubate the vials at 37°C for a specified period (e.g., 24 hours, 7 days, 2 weeks).[13][14]
-
After incubation, remove the composite specimen and transfer the leaching solution to a clean vial for analysis.
UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a suitable UPLC system with a C18 column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for BPA (e.g., m/z 227 -> 212 and 227 -> 133).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of BPA of known concentrations.
-
Calculate the concentration of BPA in the leaching samples by comparing their peak areas to the calibration curve.
-
Visualizations
References
- 1. Bisphenol A Release: Survey of the Composition of Dental Composite Resins [opendentistryjournal.com]
- 2. melbournesmileclinic.com.au [melbournesmileclinic.com.au]
- 3. mdpi.com [mdpi.com]
- 4. Bisphenol A in dental materials – existence, leakage and biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iaomt.org [iaomt.org]
- 6. ijrpr.com [ijrpr.com]
- 7. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristics of novel dental composites containing 2,2-bis[4-(2-methoxy-3-methacryloyloxy propoxy) phenyl] propane as a base resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bisphenol A and related compounds in dental materials | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. biocompatibility-of-dental-resin-composites - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. View of Presence and leaching of bisphenol a (BPA) from dental materials [medicaljournalssweden.se]
- 14. niom.no [niom.no]
- 15. arts.units.it [arts.units.it]
Application Notes and Protocols for Assessing the Endocrine Activity of Bisphenol M
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphenol M (BPM), identified by CAS number 13595-25-0 and the chemical name 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene, is a member of the bisphenol family of chemicals used in the manufacturing of polymers and resins.[1][2][3][4] While extensive research has been conducted on the endocrine-disrupting properties of other bisphenols like Bisphenol A (BPA), specific toxicological and endocrine activity data for Bisphenol M are scarce. This document provides a comprehensive experimental framework for assessing the potential endocrine activity of BPM, leveraging established protocols and the tiered approach recommended by the Organization for Economic Co-operation and Development (OECD) for testing endocrine-disrupting chemicals.[1][2][3]
The following protocols are designed to provide a systematic evaluation of BPM's interaction with key endocrine pathways, including estrogenic, androgenic, thyroid, and steroidogenic activities. This tiered approach, from in silico and in vitro assays to in vivo studies, ensures a thorough investigation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
Tiered Framework for Endocrine Activity Assessment
A tiered approach is recommended to systematically evaluate the endocrine-disrupting potential of Bisphenol M. This framework progresses from computational and in vitro methods to more complex in vivo assays, with decisions at each level informing the need for further testing.[2]
Caption: Tiered experimental workflow for assessing the endocrine activity of Bisphenol M.
Level 1: In Silico Analysis and Existing Data
The initial step involves gathering all available information on BPM.
-
Literature Review: A thorough search for any existing studies on the toxicology, metabolism, or biological activity of Bisphenol M (CAS 13595-25-0).
-
In Silico Modeling: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict the potential of BPM to bind to nuclear receptors (e.g., estrogen, androgen, thyroid receptors) based on its chemical structure. These predictions can help prioritize in vitro assays.
Level 2: In Vitro Assays for Mechanistic Screening
This level provides data on the specific endocrine mechanisms that BPM may modulate.[2]
Estrogen Pathway Activity
3.1.1. Estrogen Receptor (ER) Competitive Binding Assay
-
Objective: To determine the binding affinity of BPM to human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
-
Principle: This assay measures the ability of BPM to displace a radiolabeled estrogen (e.g., [³H]-17β-estradiol) from purified recombinant human ERα or ERβ.
-
Protocol:
-
Prepare a reaction mixture containing a fixed concentration of recombinant human ERα or ERβ and [³H]-17β-estradiol.
-
Add increasing concentrations of BPM (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or a reference standard (17β-estradiol).
-
Incubate to allow for competitive binding.
-
Separate receptor-bound from unbound radioligand using a method such as hydroxylapatite or filter binding.
-
Quantify the receptor-bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of BPM that displaces 50% of the radioligand) and the relative binding affinity (RBA) compared to 17β-estradiol.
-
3.1.2. Estrogen Receptor Transcriptional Activation Assay (e.g., ER-CALUX)
-
Objective: To measure the ability of BPM to activate ERα and ERβ and induce the expression of a reporter gene.
-
Principle: Utilizes a human cell line (e.g., U2-OS) stably transfected with the human ERα or ERβ and a reporter gene (e.g., luciferase) under the control of estrogen response elements (EREs).[5]
-
Protocol:
-
Culture the ER-CALUX cells in 96-well plates.
-
Expose the cells to a range of BPM concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) for 24 hours. Include a positive control (17β-estradiol) and a vehicle control.
-
To assess anti-estrogenic activity, co-treat cells with a fixed concentration of 17β-estradiol and increasing concentrations of BPM.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the EC50 (concentration for 50% maximal activity) and relative potency compared to 17β-estradiol.
-
Caption: Simplified estrogen receptor signaling pathway potentially activated by Bisphenol M.
3.1.3. MCF-7 Cell Proliferation Assay (E-Screen)
-
Objective: To assess the estrogenic activity of BPM by measuring its effect on the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.[6][7]
-
Protocol:
-
Maintain MCF-7 cells in a hormone-deprived medium (e.g., phenol red-free medium with charcoal-stripped serum) for several days to arrest cell growth.
-
Seed the cells in 24-well plates and allow them to attach.
-
Treat the cells with various concentrations of BPM (e.g., 10⁻⁹ M to 10⁻⁴ M), a positive control (17β-estradiol), and a vehicle control.
-
Incubate for 6 days, then measure cell proliferation using a suitable method (e.g., MTT assay, crystal violet staining, or cell counting).
-
Calculate the proliferative effect (PE) relative to the positive control.
-
Androgen Pathway Activity
-
Objective: To evaluate the potential of BPM to act as an androgen receptor (AR) agonist or antagonist.
-
Methodology: Similar to the estrogen receptor assays, this can be assessed through:
-
AR Competitive Binding Assay: Using a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) and recombinant human AR.
-
AR Transcriptional Activation Assay: Using a cell line (e.g., MDA-kb2) that expresses the human AR and an androgen-responsive reporter gene.
-
Steroidogenesis Assay (H295R Cell Line)
-
Objective: To determine if BPM alters the production of steroid hormones.
-
Principle: The human H295R adrenocortical carcinoma cell line expresses most of the key enzymes involved in steroidogenesis. The assay measures the production of testosterone and estradiol in the cell culture medium following exposure to the test chemical.
-
Protocol (based on OECD TG 456):
-
Culture H295R cells until they are confluent.
-
Expose the cells to a range of BPM concentrations for 48 hours.
-
Collect the culture medium and quantify the levels of testosterone and estradiol using validated methods such as ELISA or LC-MS/MS.
-
Compare hormone levels in BPM-treated cells to vehicle controls.
-
Data Presentation: Summary of In Vitro Results (Hypothetical Data)
| Assay | Endpoint | 17β-Estradiol (E2) | Bisphenol A (BPA) | Bisphenol M (BPM) |
| ERα Binding | IC50 (nM) | 0.1 | 1,500 | 8,000 |
| RBA (%) | 100 | 0.007 | 0.001 | |
| ERβ Binding | IC50 (nM) | 0.2 | 800 | 4,500 |
| RBA (%) | 100 | 0.025 | 0.004 | |
| ERα-CALUX | EC50 (nM) | 0.005 | 50 | 300 |
| Relative Potency | 1 | 1.0 x 10⁻⁴ | 1.7 x 10⁻⁵ | |
| MCF-7 Proliferation | EC50 (nM) | 0.01 | 100 | 650 |
| AR Binding | RBA (%) | N/A | <0.001 | <0.001 |
| AR Transcriptional Activation | Agonism/Antagonism | None | Weak Antagonist | To be determined |
| H295R Steroidogenesis | Testosterone | No change | Decrease | To be determined |
| Estradiol | No change | Increase | To be determined |
Level 3 & 4: In Vivo Short-Term Assays
If BPM shows significant activity in the in vitro assays, short-term in vivo studies are warranted to confirm these effects in a whole-animal model.
Uterotrophic Bioassay in Rodents (OECD TG 440)
-
Objective: To assess the in vivo estrogenic activity of BPM by measuring the increase in uterine weight in immature or ovariectomized female rats.
-
Protocol:
-
Use immature (post-natal day 18-20) or young adult, ovariectomized female rats.
-
Administer BPM daily by oral gavage or subcutaneous injection for three consecutive days at three dose levels, alongside a positive control (e.g., ethinyl estradiol) and a vehicle control.
-
On the fourth day (approximately 24 hours after the last dose), euthanize the animals and carefully dissect the uterus.
-
Record the body weight and the wet and blotted uterine weight.
-
A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.
-
Hershberger Bioassay in Rodents (OECD TG 441)
-
Objective: To detect in vivo androgenic and anti-androgenic activity of BPM.
-
Protocol:
-
Use castrated peripubertal male rats.
-
For the androgen agonist assay, administer BPM daily for 10 consecutive days.
-
For the anti-androgen antagonist assay, administer BPM in combination with a reference androgen (e.g., testosterone propionate).
-
At the end of the dosing period, euthanize the animals and weigh five androgen-dependent tissues: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscles, Cowper's glands, and glans penis.
-
An increase in tissue weights indicates androgenic activity, while a decrease (in the co-treatment group) indicates anti-androgenic activity.
-
Data Presentation: Summary of In Vivo Results (Hypothetical Data)
| Assay | Animal Model | Endpoint | Vehicle Control | Positive Control | BPM (Low Dose) | BPM (Mid Dose) | BPM (High Dose) |
| Uterotrophic | Immature Rat | Uterine Weight (mg) | 20 ± 3 | 120 ± 15 | 22 ± 4 | 35 ± 6 | 58 ± 9 |
| Hershberger (Anti-androgenic) | Castrated Male Rat | Ventral Prostate (mg) | 15 ± 2 | 150 ± 20 | 145 ± 18 | 110 ± 15 | 85 ± 12 |
| *Statistically significant difference from vehicle control (p < 0.05) |
Level 5: Extended In Vivo Studies
If the results from the preceding tiers indicate that BPM has endocrine-disrupting properties that could lead to adverse health effects, more comprehensive studies may be necessary. An Extended One-Generation Reproductive Toxicity Study (OECD TG 443) could be considered to investigate the effects of BPM on fertility, pregnancy, maternal behavior, and the development and reproductive function of the offspring.[8]
Conclusion
The provided experimental protocols offer a structured and comprehensive approach to evaluate the endocrine-disrupting potential of Bisphenol M. By following the tiered framework, researchers can efficiently gather data on the specific mechanisms of action and potential adverse effects of BPM, starting with cost-effective in vitro methods and progressing to more complex in vivo studies as needed. This weight-of-evidence approach is crucial for a scientifically sound risk assessment of Bisphenol M and other novel chemical compounds.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Bisphenol M | CAS#:13595-25-0 | Chemsrc [chemsrc.com]
- 3. Bisphenol M analytical standard | 13595-25-0 [sigmaaldrich.com]
- 4. Bisphenol - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)Pent-1-Ene--A Potent Metabolite of BPA, and 4-Tert-Octylphenol: A Computational Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]
- 8. accustandard.com [accustandard.com]
Application Notes and Protocols: 3,3'-(Propane-2,2-diyl)diphenol (Bisphenol M) as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3,3'-(Propane-2,2-diyl)diphenol, also known as Bisphenol M (BPM), as a reference standard in chromatographic analysis. The information is intended to guide researchers in the accurate quantification of BPM in various matrices, such as environmental samples and food contact materials.
Introduction
This compound is a member of the bisphenol family, a class of chemicals widely used in the manufacturing of plastics and resins.[1] Due to its potential for human exposure and endocrine-disrupting properties, accurate and sensitive analytical methods are essential for monitoring its presence in the environment and consumer products. The use of a certified reference standard is crucial for the validation and quality control of such analytical methods.[2]
This document outlines the application of a Bisphenol M analytical standard, which is suitable for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of Bisphenol M using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method. This data is essential for method validation and performance verification.
| Parameter | Value | Reference |
| Linearity Range | 0.005 - 500 µg/L | [3] |
| Coefficient of Determination (R²) | ≥ 0.997 | [3] |
| Limit of Detection (LOD) | 0.4 - 64 ng/L | [3] |
| Limit of Quantification (LOQ) | 1.3 - 194 ng/L | [3] |
| Recovery | 85 - 122% | [3] |
| Repeatability (CV %) | < 8% | [3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Bisphenol M in Water Samples
This protocol is based on a validated method for the determination of nine bisphenol analogues in water and wastewater.[3]
3.1.1. Materials and Reagents
-
Bisphenol M analytical standard (≥99.0% purity)
-
Methanol (HPLC grade)
-
Acetic Anhydride (derivatizing agent)
-
Other bisphenol standards (if required for multi-analyte analysis)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
3.1.2. Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 mg/L): Accurately weigh a known amount of Bisphenol M analytical standard and dissolve it in methanol to prepare a primary stock solution. Store at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 0.005 to 500 µg/L).
3.1.3. Sample Preparation (Ultrasound-Assisted Emulsification Microextraction - USAEME)
-
Place a 10 mL water sample into a glass centrifuge tube.
-
Add a suitable internal standard (e.g., deuterated bisphenol A).
-
Add 1 mL of extraction solvent (e.g., a mixture of tetrachloroethylene and acetic anhydride).
-
Vortex for 2 minutes to form a cloudy solution.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the sedimented phase (extraction solvent) using a microsyringe.
-
Inject 1 µL into the GC-MS system.
3.1.4. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector: Splitless mode at 250°C
-
Oven Temperature Program:
-
Initial temperature: 130°C, hold for 3 min
-
Ramp 1: 30°C/min to 250°C, hold for 4 min
-
Ramp 2: 20°C/min to 310°C, hold for 5 min
-
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol provides a general framework for the analysis of bisphenols, which can be adapted for Bisphenol M.
3.2.1. Materials and Reagents
-
Bisphenol M analytical standard (≥99.0% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
3.2.2. Standard Solution Preparation
Prepare stock and working standard solutions of Bisphenol M in methanol or acetonitrile as described in section 3.1.2.
3.2.3. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with methanol followed by ultrapure water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove interferences.
-
Elute the retained bisphenols with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
3.2.4. HPLC Instrumental Parameters
-
HPLC System: Agilent 1200 series or equivalent with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector:
-
Excitation Wavelength: ~275 nm
-
Emission Wavelength: ~305 nm
-
Workflow and Diagrams
The following diagrams illustrate the general workflow for the use of a reference standard in chromatographic analysis and a conceptual workflow for the analysis of Bisphenol M in environmental samples.
Caption: General workflow for quantitative analysis using a reference standard in chromatography.
Caption: Conceptual workflow for the analysis of Bisphenol M in water samples by GC-MS.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. ビスフェノールA certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 3. USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Bisphenol M Synthesis
Welcome to the technical support center for the synthesis of Bisphenol M (1,3-bis[2-(4-hydroxyphenyl)-2-propyl]benzene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the reactants for the synthesis of Bisphenol M?
A1: Bisphenol M, chemically known as 1,3-bis[2-(4-hydroxyphenyl)-2-propyl]benzene, is synthesized via an acid-catalyzed alkylation reaction between phenol and 1,3-diisopropenylbenzene.
Q2: What type of catalyst is typically used for Bisphenol M synthesis?
A2: The reaction is an electrophilic aromatic substitution, which requires an acid catalyst. Both Brønsted acids (e.g., sulfuric acid, hydrochloric acid) and Lewis acids can be used. Solid acid catalysts, such as sulfonated polystyrene resins (e.g., Amberlyst-15), are also effective and offer the advantage of easier separation from the reaction mixture.[1][2]
Q3: What are the general reaction conditions for Bisphenol M synthesis?
A3: Typically, the reaction is carried out by reacting phenol with 1,3-diisopropenylbenzene in the presence of an acid catalyst.[2] The reaction temperature can range from 60°C to 120°C.[2] An excess of phenol is often used to drive the reaction towards the desired product and to act as a solvent.
Q4: What are the common side products and impurities in Bisphenol M synthesis?
A4: As with other bisphenol syntheses, the formation of isomers is a common issue. In the case of Bisphenol M, ortho-para isomers can be formed in addition to the desired para-para isomer. Other potential side products include oligomers from the polymerization of 1,3-diisopropenylbenzene and various other condensation products.[3]
Q5: How can I purify the crude Bisphenol M product?
A5: Purification of bisphenols often involves crystallization from a suitable solvent or a mixture of solvents.[4] Adduct crystallization with phenol is a common technique for purifying bisphenols like Bisphenol A and can be adapted for Bisphenol M.[1] The crude product can also be purified by column chromatography.
Q6: What analytical techniques are suitable for monitoring the reaction and assessing the purity of Bisphenol M?
A6: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the reaction and determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the synthesized Bisphenol M.
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Impure reactants. 4. Insufficient reaction time. | 1. Use fresh, active catalyst in an appropriate amount (typically 0.2-10% by weight of reactants).[2] 2. Increase the reaction temperature within the recommended range (60-120°C).[2] 3. Ensure the purity of phenol and 1,3-diisopropenylbenzene. 4. Extend the reaction time and monitor the progress by HPLC. |
| Low Yield of Bisphenol M | 1. Sub-optimal reactant ratio. 2. Formation of side products (e.g., isomers, oligomers). 3. Inefficient purification leading to product loss. | 1. Optimize the molar ratio of phenol to 1,3-diisopropenylbenzene. An excess of phenol is generally preferred. 2. Adjust the reaction temperature and catalyst concentration to minimize side reactions. Consider using a milder catalyst. 3. Optimize the crystallization solvent and conditions to maximize the recovery of pure product. |
| Formation of Multiple Isomers | The catalyst and reaction conditions favor the formation of ortho- and meta-substituted products in addition to the desired para-substituted product. | 1. Employ a sterically hindered catalyst that favors para-substitution. 2. Lowering the reaction temperature may increase the selectivity for the para-isomer. |
| Product is an Oily or Gummy Substance | 1. Presence of unreacted starting materials. 2. High concentration of impurities and side products. 3. Incomplete removal of solvent. | 1. Ensure the reaction has gone to completion. 2. Attempt purification by column chromatography to separate the desired product from impurities. 3. Ensure complete removal of the solvent under reduced pressure after extraction or crystallization. |
| Difficulty in Product Crystallization | 1. The product is not pure enough. 2. The chosen solvent is not suitable for crystallization. | 1. Purify the crude product by column chromatography before attempting crystallization. 2. Experiment with different solvents or solvent mixtures to find an appropriate system for crystallization. |
III. Experimental Protocols
A. Synthesis of Bisphenol M (General Procedure)
This protocol is a generalized procedure based on the principles of bisphenol synthesis. Optimization of specific parameters may be required for your experimental setup.
Materials:
-
Phenol
-
1,3-diisopropenylbenzene
-
Acid catalyst (e.g., Sulfuric acid or a sulfonated ion exchange resin like Amberlyst-15)
-
Solvent (e.g., Toluene or excess phenol)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Solvent for crystallization (e.g., Toluene, heptane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add phenol and the chosen solvent (if not using excess phenol).
-
Begin stirring and add the acid catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 80°C).
-
Slowly add 1,3-diisopropenylbenzene to the reaction mixture.
-
Maintain the reaction at the set temperature and monitor its progress using HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid acid catalyst was used, filter it off. If a liquid acid was used, neutralize it by washing with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous magnesium or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude Bisphenol M.
-
Purify the crude product by crystallization from a suitable solvent or by column chromatography.
B. Data Presentation: Optimizing Reaction Conditions
The following table summarizes hypothetical data for the optimization of Bisphenol M synthesis.
| Entry | Catalyst | Phenol:Diene Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (1 mol%) | 5:1 | 60 | 4 | 65 |
| 2 | H₂SO₄ (1 mol%) | 10:1 | 60 | 4 | 75 |
| 3 | H₂SO₄ (1 mol%) | 10:1 | 80 | 2 | 85 |
| 4 | Amberlyst-15 (5 wt%) | 10:1 | 80 | 4 | 82 |
| 5 | Amberlyst-15 (5 wt%) | 10:1 | 100 | 2 | 88 |
IV. Visualizations
Caption: Simplified reaction pathway for the synthesis of Bisphenol M.
Caption: A logical workflow for troubleshooting low yield in Bisphenol M synthesis.
References
- 1. EP1572611B1 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 2. US4968759A - Phenolic polymer and production thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene | 13595-25-0 | Benchchem [benchchem.com]
purification techniques for removing impurities from Bisphenol M
Welcome to the technical support center for the purification of Bisphenol M (BPM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Bisphenol M?
While specific impurity profiles can vary depending on the synthetic route, common impurities in bisphenols, by analogy to Bisphenol A (BPA), may include:
-
Isomers: Positional isomers of Bisphenol M may be formed during synthesis.
-
Unreacted Starting Materials: Residual reactants from the synthesis process.
-
Side-Products: Such as chromans, isopropenyl phenol analogs, and triphenolic compounds can be formed through side reactions.[]
-
Solvent Residues: Residual solvents used in the synthesis or initial work-up.
Q2: Which purification techniques are most effective for Bisphenol M?
The most common and effective purification techniques for bisphenols, including Bisphenol M, are:
-
Recrystallization: A highly effective method for removing impurities, especially for obtaining high-purity crystalline solids.
-
Column Chromatography: Useful for separating BPM from closely related impurities and isomers.
-
Distillation: Can be employed to remove volatile impurities and unreacted starting materials.[]
Q3: How can I assess the purity of my Bisphenol M sample?
Several analytical methods can be used to determine the purity of Bisphenol M:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. A reversed-phase C18 column is often used with a mobile phase of water and an organic solvent like acetonitrile or methanol.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method for identifying and quantifying volatile impurities. Derivatization may be necessary for non-volatile impurities.[4][5]
-
Melting Point Analysis: A sharp melting point close to the literature value (135-139 °C) is indicative of high purity.[6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not supersaturated.- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of Bisphenol M.- Allow the solution to cool more slowly to room temperature, then place it in an ice bath.[2]- Scratch the inside of the flask with a glass rod to induce nucleation.[2]- Add a seed crystal of pure Bisphenol M. |
| Oily precipitate forms instead of crystals. | - The compound may be "oiling out" due to a high concentration of impurities or an inappropriate solvent. | - Re-heat the solution and add more solvent to ensure complete dissolution before cooling slowly.- Try a different solvent or a solvent mixture.[2] |
| Low recovery of pure crystals. | - Too much solvent was used.- The crystals were filtered before crystallization was complete. | - Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of Bisphenol M from impurities. | - Inappropriate stationary or mobile phase.- Column overloading. | - Optimize the mobile phase composition (solvent polarity). A gradient elution may be necessary.- Use a different stationary phase (e.g., silica gel with different pore sizes, or a different type of resin).- Reduce the amount of crude material loaded onto the column. |
| Bisphenol M elutes too quickly or too slowly. | - Mobile phase is too polar or not polar enough. | - If eluting too quickly, decrease the polarity of the mobile phase.- If eluting too slowly, increase the polarity of the mobile phase. |
| Tailing of the Bisphenol M peak. | - Interactions between the compound and the stationary phase.- Column degradation. | - Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.- Use a fresh column or repack the existing one. |
Experimental Protocols
Recrystallization of Bisphenol M
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude Bisphenol M.
Materials:
-
Crude Bisphenol M
-
Selected recrystallization solvent (e.g., toluene, ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (hot plate with magnetic stirrer)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which Bisphenol M is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] A solvent pair like ethanol and water can also be effective.
-
Dissolution: Place the crude Bisphenol M in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves. If using a solvent pair, dissolve the solid in the more soluble solvent first, then add the less soluble solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Purity Assessment by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Bisphenol M standard (analytical grade)
Procedure:
-
Standard Preparation: Prepare a stock solution of the Bisphenol M standard in acetonitrile. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh a small amount of your purified Bisphenol M and dissolve it in a known volume of acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used. For example, start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standards and the sample. Identify the Bisphenol M peak based on the retention time of the standard. Quantify the purity by comparing the peak area of the Bisphenol M in your sample to the calibration curve generated from the standards.
Data Presentation
Table 1: Comparison of Purification Techniques for Bisphenol M (Hypothetical Data)
| Technique | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Recrystallization (Toluene) | 85 | 98.5 | 75 | Isomers, colored impurities |
| Recrystallization (Ethanol/Water) | 85 | 99.2 | 80 | Polar impurities, starting materials |
| Column Chromatography (Silica Gel) | 85 | >99.5 | 60 | Isomers, closely related by-products |
Visualizations
Caption: Workflow for the purification and analysis of Bisphenol M.
Caption: Troubleshooting logic for Bisphenol M recrystallization.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography-mass spectrometric determination of bisphenol residues by dispersive solid phase extraction followed by activated carbon spheres cleanup from fish feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bisphenol M analytical standard | 13595-25-0 [sigmaaldrich.com]
- 7. mt.com [mt.com]
Technical Support Center: Polymerization of 3,3'-(Propane-2,2-diyl)diphenol (Bisphenol A)
Welcome to the technical support center for the polymerization of 3,3'-(Propane-2,2-diyl)diphenol, commonly known as Bisphenol A (BPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of polymers from BPA.
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of Bisphenol A.
Problem: Low Molecular Weight of the Final Polymer in Melt Polycondensation
Possible Causes:
-
Inaccurate Stoichiometry: An imbalance in the molar ratio of Bisphenol A and the co-monomer, often diphenyl carbonate (DPC), is a primary cause of low molecular weight.[1] Loss of DPC can occur during the removal of the phenol byproduct at high temperatures and low pressures.[1]
-
Inefficient Byproduct Removal: The transesterification reaction is reversible. If the phenol byproduct is not continuously and efficiently removed, the equilibrium will not favor the forward reaction, thus limiting chain growth.[1]
-
Monomer Impurities: The presence of impurities in the Bisphenol A or DPC can interfere with the polymerization reaction.
-
Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.
Solutions:
-
Precise Monomer Ratio: Carefully calculate and weigh the monomers. It may be necessary to use a slight excess of DPC to compensate for its loss during the reaction.[1]
-
Optimize Reaction Conditions: Employ high vacuum and appropriate temperature to ensure the efficient removal of phenol.[1] The reaction temperature for melt polymerization is typically above 200°C.[1]
-
Monomer Purification: Purify Bisphenol A and DPC before use. Recrystallization or distillation are common purification methods.[2]
-
Catalyst Selection and Handling: Use an appropriate catalyst, such as a strong acid gel polymer catalyst or a transesterification catalyst like lanthanum(III) acetylacetonate.[3][4] Ensure the catalyst is stored and handled correctly to maintain its activity.
Problem: Poor Control Over Polymer Dispersity (High Polydispersity Index - PDI)
Possible Causes:
-
High Reaction Temperatures: Very high temperatures, sometimes required for certain catalytic systems (e.g., 320°C), can lead to side reactions and a broader molecular weight distribution.[4]
-
Non-uniform Reaction Conditions: Inadequate mixing or temperature gradients within the reactor can result in different rates of polymerization, leading to a high PDI.
-
Chain Transfer or Termination Reactions: Impurities or side reactions can cause premature termination of growing polymer chains.
Solutions:
-
Optimize Catalyst System: Explore different catalyst systems that operate at lower temperatures. For instance, some organic heterocyclic compounds have been tested as transesterification catalysts, although their activity might be lower.[4]
-
Improve Reactor Design and Agitation: Ensure efficient mixing to maintain uniform temperature and monomer concentration throughout the reaction vessel.
-
Purify Monomers and Solvents: Rigorously purify all reactants and solvents to remove any substances that could act as chain transfer or terminating agents.[5]
Problem: Polymer Brittleness
Possible Cause:
-
High Monomer Concentration: In some polymer blends, a high concentration of Bisphenol A can lead to a brittle final product. For example, attempts to produce a cured plaque containing 35 wt% Bisphenol A have been reported as unsuccessful due to brittleness.[6]
Solution:
-
Optimize Monomer Ratio in Blends: Adjust the weight percentage of Bisphenol A in the formulation to achieve the desired mechanical properties.
Problem: Incomplete Polymerization or Leaching of Unreacted Monomers
Possible Causes:
-
Inadequate Curing: In applications like dental resins, insufficient curing time or intensity of the light source can lead to incomplete polymerization.[7][8]
-
Oxygen Inhibition: The presence of oxygen can inhibit radical polymerization, particularly at the surface, leading to an uncured outer layer.[7]
-
Presence of Inhibitors: Residual inhibitors from the monomer synthesis or storage can prevent complete polymerization.[5]
Solutions:
-
Optimize Curing Parameters: Follow manufacturer's directions for curing time and light intensity. Longer curing times and shorter distances between the light source and the resin can improve the degree of polymerization.[7][8]
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen inhibition.
-
Remove Inhibitors: Ensure monomers are free of inhibitors before use. This can be achieved by passing the monomer through a column of a suitable inhibitor remover.[5]
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the polymerization of this compound (Bisphenol A)?
The most common method is melt polycondensation, specifically a transesterification reaction between Bisphenol A and diphenyl carbonate (DPC) to produce polycarbonate.[1] This process is typically carried out at high temperatures (above 200°C) and under high vacuum to drive the reaction forward by removing the phenol byproduct.[1] Another method involves the reaction of BPA with dimethyl carbonate (DMC).[4]
Q2: What types of catalysts are used for Bisphenol A polymerization?
A variety of catalysts can be used, depending on the polymerization method:
-
Strong Acid Catalysts: Strong acid gel polymer catalysts, such as sulfonated styrene-divinylbenzene copolymers, are used in the manufacturing of Bisphenol A itself and can be employed in its polymerization.[3][9]
-
Transesterification Catalysts: For melt polycondensation with DPC, catalysts like lithium- and lanthanum-based compounds (e.g., lanthanum(III) acetylacetonate) have proven effective.[4] Tetrabutylammonium hydroxide has also been used.[4]
-
Dual Catalyst Systems: A combination of 4-dimethylaminopyridine (DMAP) and (Bu2SnCl)2O has been used to achieve high molecular weight polycarbonate.[4]
-
Catalyst Systems with Promoters: Some systems utilize an acidic heterogeneous catalyst with organic sulfur-containing compounds and organic Brønsted acidic ionic compounds as promoters.[10]
Q3: Why is monomer purity crucial for the polymerization of Bisphenol A?
Monomer purity is critical because impurities can:
-
Act as Chain Terminators: This will limit the molecular weight of the resulting polymer.
-
Interfere with Catalyst Activity: Impurities can poison the catalyst, reducing its efficiency.
-
Lead to Side Reactions: This can result in a polymer with undesirable properties and a high polydispersity index.
-
Inhibit Polymerization: Residual inhibitors from monomer storage can prevent the reaction from proceeding.[5]
Q4: How can I characterize the polymers synthesized from Bisphenol A?
Standard polymer characterization techniques can be used:
-
Molecular Weight and Dispersity: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Chemical Structure: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[11]
-
Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability.[6][12]
-
Mechanical Properties: Tensile testing to measure properties like tensile strength and elongation at break.[13]
Data Presentation
Table 1: Typical Reaction Conditions for Melt Polycondensation of Bisphenol A and Diphenyl Carbonate
| Parameter | Value | Reference |
| Monomers | Bisphenol A (BPA), Diphenyl Carbonate (DPC) | [1] |
| Initial DPC/BPA Molar Ratio | Slightly > 1.0 (to compensate for DPC loss) | [1] |
| Catalyst | Lithium hydroxide, Lanthanum(III) acetylacetonate | [1][4] |
| Temperature | > 200 °C | [1] |
| Pressure | < 100 mmHg (High Vacuum) | [1] |
| Byproduct | Phenol (continuously removed) | [1] |
Table 2: Influence of Catalyst on Polycarbonate Properties (BPA + DMC)
| Catalyst System | Temperature (°C) | Molecular Weight (Mw, g/mol ) | Dispersity (Đ) | Reference |
| DMAP/(Bu₂SnCl)₂O | 320 | up to 75,000 | 3.8 | [4] |
| Tetrabutylammonium hydroxide | 100-290 | 46,200 | Not specified | [4] |
Experimental Protocols
Protocol 1: Melt Polycondensation of Bisphenol A and Diphenyl Carbonate
Objective: To synthesize polycarbonate via melt transesterification.
Materials:
-
Bisphenol A (BPA), high purity
-
Diphenyl Carbonate (DPC), high purity
-
Lanthanum(III) acetylacetonate (catalyst)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum pump.
-
Heating mantle with temperature controller.
-
Vacuum pump capable of reaching < 1 mmHg.
-
Cold trap.
Procedure:
-
Reactor Setup: Assemble the reactor system and ensure all connections are vacuum-tight.
-
Charging Reactants: Charge the reactor with equimolar amounts of Bisphenol A and a slight excess of Diphenyl Carbonate (e.g., 1.05 molar equivalents). Add the catalyst (e.g., 0.01 mol% relative to BPA).
-
Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow nitrogen flow.
-
Heating and Melting: Begin heating the reactor to melt the reactants (typically around 180-200°C) under a nitrogen atmosphere with gentle stirring.
-
Polymerization - Stage 1 (Atmospheric Pressure): Once the reactants are molten and homogenous, increase the temperature to initiate the transesterification reaction (e.g., 220-240°C). Phenol will start to distill off.
-
Polymerization - Stage 2 (Vacuum): After the initial evolution of phenol subsides, gradually apply vacuum to the system to further drive the removal of phenol. Concurrently, increase the temperature (e.g., to 250-280°C).
-
High Vacuum Stage: As the viscosity of the melt increases, indicating polymer chain growth, increase the vacuum to its maximum (< 1 mmHg) and potentially increase the temperature further (up to 300°C) to facilitate the removal of the last traces of phenol. The stirring speed may need to be adjusted as the viscosity increases.
-
Reaction Completion: Continue the reaction until the desired melt viscosity or molecular weight is achieved. This can be monitored by the torque on the stirrer or by taking samples for analysis (if the reactor allows).
-
Cooling and Isolation: Discontinue heating and break the vacuum with nitrogen. Once cooled, the solid polycarbonate can be removed from the reactor.
Visualizations
Experimental Workflow for Melt Polycondensation
Caption: Workflow for the synthesis of polycarbonate via melt polycondensation.
Troubleshooting Logic for Low Molecular Weight Polymer
Caption: Troubleshooting logic for addressing low molecular weight in BPA polymerization.
References
- 1. user.eng.umd.edu [user.eng.umd.edu]
- 2. CN1060088A - The purification process of dihydroxyphenyl propane - Google Patents [patents.google.com]
- 3. Strong Acid Gel Polymer Catalysts Resin for Manufacturing of Bisphenol-a - Bisphenol-a Reaction Production, Bisphenol-a Reaction Catalyst Resin | Made-in-China.com [m.made-in-china.com]
- 4. researchgate.net [researchgate.net]
- 5. jinzongmachinery.com [jinzongmachinery.com]
- 6. researchgate.net [researchgate.net]
- 7. Bisphenol A | American Dental Association [ada.org]
- 8. researchgate.net [researchgate.net]
- 9. US6730816B2 - High productivity bisphenol-A catalyst - Google Patents [patents.google.com]
- 10. US20200047170A1 - Catalyst system and process for producing bisphenol-a - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Improving Bisphenol M Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Bisphenol M (BPM) for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bisphenol M (BPM) and why is its solubility a concern for in vitro assays?
A1: Bisphenol M (BPM), or 4,4'-(1,3-Phenylenediisopropylidene)bisphenol, is a bisphenol analog. Like many phenolic compounds, BPM has low aqueous solubility, which presents a significant challenge for in vitro studies that require the compound to be in solution to interact with cells or biological molecules in an aqueous environment. Poor solubility can lead to precipitation of the compound in cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the recommended primary solvents for dissolving Bisphenol M?
A2: For in vitro applications, the most commonly used primary solvents for dissolving poorly soluble compounds like Bisphenol M are dimethyl sulfoxide (DMSO) and ethanol. These organic solvents can dissolve BPM at high concentrations, allowing for the preparation of concentrated stock solutions that can then be diluted to working concentrations in aqueous cell culture media.
Q3: What are the maximum recommended final concentrations of DMSO and ethanol in cell culture media?
A3: To minimize solvent-induced cytotoxicity, it is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible. The generally accepted maximum concentrations are:
-
DMSO: ≤ 0.5% (v/v)
-
Ethanol: ≤ 1% (v/v)
It is important to note that solvent tolerance can be cell-line specific. Therefore, it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended final concentration.
Q4: My Bisphenol M precipitates when I add the stock solution to my cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the detailed "Troubleshooting Guide: Bisphenol M Precipitation in Aqueous Media" in the section below for a step-by-step approach to resolving this problem.
Solubility Data
| Compound | Solvent | Solubility (at 25°C) |
| Bisphenol A | DMSO | ≥ 80 mg/mL[1] |
| Bisphenol A | Ethanol | 46 mg/mL[2] |
| Bisphenol A | Water | < 0.1 mg/mL (insoluble)[3] |
Experimental Protocols
Protocol for Preparation of a Bisphenol M Stock Solution
This protocol provides a general guideline for preparing a concentrated stock solution of Bisphenol M.
Materials:
-
Bisphenol M (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber glass vial or a vial protected from light
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sterile filter (0.22 µm), compatible with the chosen solvent
Procedure:
-
Weighing: Accurately weigh the desired amount of Bisphenol M powder and transfer it to the sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath or incubator for 10-15 minutes.
-
Vortex again until the solution is clear. Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Sterilization: Sterile-filter the stock solution using a 0.22 µm solvent-compatible filter into a new sterile, light-protected vial.
-
Storage: Store the stock solution at -20°C for long-term use. For short-term use, it can be stored at 4°C. Avoid repeated freeze-thaw cycles.
Protocol for a Standard MTT Cytotoxicity Assay with Bisphenol M
This protocol outlines the general steps for assessing the cytotoxicity of Bisphenol M using a standard MTT assay with a human breast cancer cell line like MCF-7.
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bisphenol M stock solution (prepared as described above)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
Treatment Preparation: Prepare serial dilutions of the Bisphenol M stock solution in complete culture medium to achieve the desired final concentrations. Remember to keep the final solvent concentration consistent and below the cytotoxic threshold for all wells (including the vehicle control).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared media containing the different concentrations of Bisphenol M. Include a "vehicle control" (medium with the same final concentration of DMSO or ethanol as the treated wells) and a "no treatment" control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Troubleshooting Guides
Troubleshooting Guide: Bisphenol M Precipitation in Aqueous Media
This guide provides a systematic approach to address the precipitation of Bisphenol M when diluting a stock solution into aqueous cell culture media.
Caption: Troubleshooting workflow for BPM precipitation.
Signaling Pathways
Bisphenol M and the Estrogen Receptor Signaling Pathway
Bisphenol M, like other bisphenols, can act as an endocrine disruptor by interacting with estrogen receptors (ERα and ERβ). The binding of BPM to these receptors can either mimic or block the effects of endogenous estrogens, leading to the activation or inhibition of downstream signaling pathways that regulate gene expression involved in cell proliferation, differentiation, and other physiological processes.[2][7]
Caption: BPM interaction with estrogen receptor pathway.
Bisphenol M and Disruption of Microtubule Dynamics
Recent studies suggest that Bisphenol M can disrupt the cytoskeleton by affecting microtubule dynamics. This can lead to abnormal spindle assembly during mitosis, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest.[8] This mechanism highlights a non-estrogenic pathway through which BPM can exert its cytotoxic effects.
Caption: BPM-induced disruption of microtubule dynamics.
References
- 1. abmole.com [abmole.com]
- 2. 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. MTT Assay [protocols.io]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. abbexa.com [abbexa.com]
- 7. Molecular mechanism of action of bisphenol and bisphenol A mediated by oestrogen receptor alpha in growth and apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 3,3'-(Propane-2,2-diyl)diphenol during storage
Welcome to the technical support center for 3,3'-(Propane-2,2-diyl)diphenol, commonly known as Bisphenol A (BPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and to offer troubleshooting solutions for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary causes of degradation for this compound during storage are oxidation, exposure to light (photodegradation), high temperatures, and contact with incompatible materials, including strong oxidizing agents.[1][2][3] Hydrolysis can also be a factor if the compound is stored in a humid environment or in solution.[4]
Q2: What are the visible signs of degradation?
A2: While degradation may not always be visible, signs can include a change in color of the solid material, often developing a yellowish or brownish tint. For BPA in solution, discoloration or the formation of precipitates may indicate degradation. However, the absence of these signs does not guarantee purity, and analytical testing is recommended for confirmation.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures significantly accelerate the degradation of this compound. While stable at ambient temperatures, it can slowly decompose to phenol and isopropenyl phenol at high temperatures.[5][6] Studies have shown that the degradation rate increases with temperature.[4]
Q4: What are the recommended storage conditions to prevent degradation?
A4: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[2] Protection from light and atmospheric oxygen is crucial. Storage under an inert atmosphere, such as nitrogen or argon, can further minimize oxidative degradation.[7]
Q5: What type of container should I use for storing this compound?
A5: For long-term storage, it is recommended to use amber glass bottles with tight-fitting caps to protect the compound from light. High-density polyethylene (HDPE) containers are also commonly used for packaging.[8] For solutions, glass or stainless steel containers are preferable to plastic, especially if heating is involved, to prevent leaching of any potential contaminants from the container itself.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid material (yellowing/browning) | Oxidation or photodegradation due to improper storage (exposure to air and/or light). | 1. Verify the purity of the material using HPLC or GC-MS.2. If purity is compromised, consider purification (e.g., recrystallization) or obtaining a new batch.3. Ensure future storage is in a tightly sealed, amber glass container, in a cool, dark, and dry place. Consider flushing with an inert gas. |
| Unexpected peaks in analytical chromatogram (HPLC/GC-MS) | Degradation of the sample has occurred, leading to the formation of byproducts. | 1. Identify potential degradation products by comparing retention times with known standards or using mass spectrometry.2. Review storage conditions and handling procedures to identify the source of degradation.3. Refer to the recommended storage conditions to prevent further degradation. |
| Inconsistent experimental results | The purity of the this compound may be compromised due to degradation, leading to variability in its effective concentration or the introduction of interfering substances. | 1. Perform a purity check on the stored material using a validated analytical method.2. If degradation is confirmed, use a fresh, high-purity batch for subsequent experiments.3. Implement stringent storage protocols for all new batches of the compound. |
| Precipitate formation in a stored solution | The solution may be supersaturated, or degradation products that are less soluble in the solvent may have formed. | 1. Analyze the supernatant and the precipitate separately to identify the components.2. If degradation is confirmed, prepare fresh solutions for experiments.3. Store solutions for the shortest possible time and under the recommended conditions (cool, dark). |
Storage Condition Recommendations
| Parameter | Optimal Condition | Reasoning |
| Temperature | Cool (2-8°C recommended for long-term) or controlled ambient temperature (20-25°C) | Minimizes thermal degradation and slows down oxidative processes.[2][4] |
| Light | In the dark (use of amber glass containers) | Prevents photodegradation.[2][3] |
| Atmosphere | Tightly sealed container; inert atmosphere (e.g., Nitrogen, Argon) is ideal | Prevents oxidation by atmospheric oxygen.[7] |
| Humidity | Dry environment (use of desiccants if necessary) | Minimizes potential for hydrolysis.[4] |
| Container Material | Amber glass, High-Density Polyethylene (HDPE) | Inert and protects from light.[8][9] |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is for the quantitative analysis of this compound and the detection of its degradation products.
Instrumentation and Conditions:
-
HPLC System: With UV or Fluorescence detector.
-
Column: Cogent Bidentate C18, 2.2 µm, 120 Å, 2.1 x 50 mm (or equivalent C18 column).[5]
-
Mobile Phase: 65:35 (v/v) Water:Acetonitrile with 0.1% Formic Acid.[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Injection Volume: 2.0 µL.[5]
-
Detection: UV at 275 nm.[5]
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in methanol (e.g., 1000 mg/L). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 mg/L).
-
Sample Preparation: Accurately weigh a small amount of the stored this compound and dissolve it in methanol to a known concentration (e.g., 100 mg/L). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve. The presence of additional peaks indicates potential degradation products.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and quantification of this compound and its volatile degradation products.
Instrumentation and Conditions:
-
GC-MS System: With a suitable mass spectrometer.
-
Column: DB-5 or HP1-MS (or equivalent non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[11][12]
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.
Procedure:
-
Derivatization: The phenolic groups of this compound are polar and require derivatization for optimal GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11][12]
-
Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).
-
Add BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 15-30 minutes.[11]
-
-
Standard Preparation: Prepare a stock solution of high-purity this compound and derivatize it in the same manner as the sample. Prepare a series of working standards for calibration.
-
Analysis: Inject the derivatized standards and sample into the GC-MS system.
-
Identification and Quantification: Identify the derivatized this compound and any degradation products by their mass spectra. Quantify using a calibration curve based on the peak areas of the derivatized standards.
Visualizations
Caption: Primary degradation pathways of this compound during storage.
Caption: Workflow for assessing the stability of stored this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress of Methods for Degradation of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.dphen1.com [library.dphen1.com]
- 4. researchgate.net [researchgate.net]
- 5. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. Identification of characteristic peaks of bisphenol A by gas chromatography-mass spectrometry (GC-MS)? [cnchemshop.com]
- 7. Bisphenol A, BPA Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. molnar-institute.com [molnar-institute.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Bisphenol A by HPLC [eag.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trace Analysis of Bisphenol M (BPM)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of trace analysis of Bisphenol M (BPM). It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the trace analysis of Bisphenol M, from sample preparation to instrumental analysis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background/Blank Contamination | Contaminated solvents (even LC-MS grade), reagents, or labware (e.g., plastic containers, pipette tips).[1][2][3] | - Use glassware for all sample preparation and storage, avoiding plastics.[1] - Test each new bottle of solvent for background levels of BPM before use. - Prepare procedural blanks to identify the source of contamination. |
| "Ghost Peaks" or Carryover in Chromatograms | BPM from a previous high-concentration sample adsorbing to surfaces in the injection port, column, or transfer lines. BPM can accumulate at the front of the chromatographic column during conditioning between runs, especially in gradient elution.[1][2][3] | - Implement a rigorous wash protocol for the autosampler needle and injection port between samples. - Inject blanks between samples to monitor for carryover. - Consider using an isocratic elution method with a relatively high organic mobile phase composition to prevent accumulation on the column.[1][2][3] |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | - Column degradation or contamination. - Incompatible injection solvent with the mobile phase. - Matrix effects from complex sample extracts. | - Use a guard column to protect the analytical column. - Ensure the injection solvent is similar in composition and strength to the initial mobile phase. - Optimize the sample cleanup procedure to remove interfering matrix components. |
| Low or Inconsistent Recovery | - Inefficient extraction from the sample matrix. - Degradation of BPM during sample processing or storage. - Matrix suppression or enhancement of the ion signal in the mass spectrometer. | - Optimize the extraction solvent, pH, and extraction time. - Use a labeled internal standard (e.g., ¹³C-BPM) to correct for recovery losses and matrix effects. - Evaluate different sample cleanup techniques (e.g., SPE, LLE, QuEChERS) to minimize matrix interference. |
| Retention Time Shifts | - Changes in mobile phase composition or pH. - Fluctuations in column temperature. - Column aging or contamination. | - Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a stable temperature. - Monitor column performance with regular injections of a standard solution. |
| Low Sensitivity/Inability to Reach Required Detection Limits | - Suboptimal mass spectrometer settings. - Insufficient sample preconcentration. - Ion suppression from the sample matrix. | - Optimize MS parameters (e.g., cone voltage, collision energy) for BPM. - Increase the sample volume and/or decrease the final extraction volume. - Improve the sample cleanup to reduce matrix-induced ion suppression. |
Frequently Asked Questions (FAQs)
1. What is Bisphenol M (BPM) and why is its trace analysis important?
Bisphenol M (BPM), with the chemical formula C₂₄H₂₆O₂, is a synthetic organic compound belonging to the bisphenol family.[4] Like other bisphenols, it is used in the manufacturing of plastics and resins. Trace analysis of BPM is important because of its potential to migrate from packaging materials into food and beverages, as it has been detected in recycled plastics and the leachate of baby bottles.[4] Due to the endocrine-disrupting properties of other bisphenols, monitoring for BPM in consumer products and environmental samples is a growing area of concern for human health and safety.
2. Which analytical technique is most suitable for the trace analysis of BPM?
Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly suitable technique for the trace analysis of BPM.[5][6][7] This method offers high sensitivity, selectivity, and the ability to quantify BPM at very low concentrations in complex matrices. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires a derivatization step to improve the volatility of the analyte.[5][6][7]
3. What are the key considerations for sample preparation when analyzing for BPM?
The primary goal of sample preparation is to extract BPM from the matrix and remove interfering components. Key considerations include:
-
Avoiding Contamination: The ubiquitous nature of bisphenols in laboratory materials necessitates careful handling to avoid background contamination.[1][2][3] It is recommended to use glassware and pre-tested solvents.
-
Extraction Technique: The choice of extraction technique depends on the sample matrix. Common methods include:
-
Solid-Phase Extraction (SPE): Effective for cleaning up and concentrating extracts from liquid samples.
-
Liquid-Liquid Extraction (LLE): A traditional method for separating analytes from a liquid sample.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method that combines extraction and cleanup, often used for food matrices.[5][6][7]
-
4. How can I minimize matrix effects in my BPM analysis?
Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, can be minimized by:
-
Effective Sample Cleanup: Utilizing techniques like SPE or dispersive SPE (d-SPE) as in the QuEChERS method to remove interfering compounds.
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, but may also lower the analyte concentration below the detection limit.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-BPM) that co-elutes with the analyte can compensate for matrix effects.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
5. What are the recommended storage conditions for samples and standards for BPM analysis?
To ensure the stability of Bisphenol M in samples and standards:
-
Samples: Store samples in glass containers at low temperatures, typically at 4°C for short-term storage and frozen at -20°C or -80°C for long-term storage to prevent degradation.
-
Standard Solutions: Stock solutions of BPM are typically prepared in a solvent like methanol and stored in amber glass vials at -20°C to protect from light and prevent evaporation. The shelf life should be determined based on stability studies. Analytical standard providers recommend checking the certificate of analysis for specific storage conditions and expiry dates.
Experimental Protocols
Protocol 1: QuEChERS Extraction for Solid Food Matrices
This protocol is adapted from a method for the simultaneous quantification of 16 bisphenol analogues, including BPM, in food matrices.[5][6][7]
1. Sample Homogenization:
- Weigh 10 g of the homogenized food sample into a 50 mL polypropylene centrifuge tube.
2. Extraction:
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE microcentrifuge tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18).
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
- The sample is now ready for UPLC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Instrumental Analysis
The following are typical starting parameters for the analysis of Bisphenol M. These should be optimized for the specific instrument and application.
UPLC System:
-
Column: A reversed-phase column suitable for bisphenol analysis (e.g., C18, Phenyl-Hexyl).
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium formate).
-
Mobile Phase B: Acetonitrile or Methanol with the same modifier.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Column Temperature: 30 - 40 °C.
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions for BPM:
-
Precursor Ion (Q1): m/z 345.2
-
Product Ions (Q3): m/z 330.3 (quantifier), m/z 251.4 (qualifier)
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity for BPM.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of bisphenols, which can serve as a benchmark for method development for Bisphenol M.
Table 1: UPLC-MS/MS Method Performance for Bisphenols in Food Simulants
| Analyte | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |
| Bisphenol A | Water | 0.01 - 0.1 | 0.03 - 0.3 | 95 - 105 | < 10 |
| Bisphenol S | Water | 0.01 - 0.1 | 0.03 - 0.3 | 92 - 108 | < 12 |
| Bisphenol F | Water | 0.01 - 0.1 | 0.03 - 0.3 | 90 - 110 | < 15 |
| Bisphenol M | - | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data for Bisphenol M is limited in the currently available literature. The values for other bisphenols are provided for reference.
Table 2: Linearity and Correlation Coefficients for Bisphenol Analysis
| Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) |
| Bisphenol A | 0.1 - 100 | > 0.99 |
| Bisphenol S | 0.1 - 100 | > 0.99 |
| Bisphenol F | 0.1 - 100 | > 0.99 |
| Bisphenol M | Data not available | Data not available |
Note: Linearity should be established for each batch of analysis.
Visualizations
Caption: Experimental workflow for Bisphenol M trace analysis.
Caption: Troubleshooting logic for Bisphenol M trace analysis.
References
- 1. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
Technical Support Center: Quantification of Bisphenol M (BPM)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Bisphenol M (BPM) and other bisphenols.
Troubleshooting Guide
Matrix effects, which arise from co-eluting endogenous components in a sample, can significantly impact the accuracy and reproducibility of Bisphenol M (BPM) quantification by suppressing or enhancing the analyte signal during mass spectrometry analysis.[1][2] This guide provides solutions to common problems encountered during the analysis of BPM in complex biological and environmental matrices.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Splitting, Broadening) | - Column Contamination: Buildup of matrix components on the analytical column.[3] - Inappropriate Mobile Phase: pH or solvent composition not optimal for BPM. - Injection of a sample in a stronger solvent than the mobile phase. [3] | - Implement a column flushing protocol. [3] - Optimize mobile phase pH and organic solvent composition. - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. [3] - Use a guard column to protect the analytical column. [4] |
| High Background Noise or "Ghost" Peaks | - Contamination of Solvents or Reagents: Bisphenols are ubiquitous and can be present in laboratory plastics, solvents, and water.[5][6] - Carryover from Previous Injections: Insufficient cleaning of the injection port or column between samples.[1] | - Use high-purity, LC-MS grade solvents and reagents. [5] - Avoid plastic containers and labware where possible; use glass or polypropylene. [7] - Implement a rigorous cleaning procedure for all reusable labware. [6] - Optimize the autosampler wash procedure. - Run blank injections between samples to monitor for carryover. [5] |
| Low Signal Intensity or Ion Suppression | - Matrix Effects: Co-eluting compounds from the sample matrix interfere with the ionization of BPM.[1][2] - Sub-optimal Ion Source Parameters: Incorrect temperature, gas flows, or voltage settings. | - Improve sample preparation to remove interfering matrix components (see detailed protocols below). [8] - Dilute the sample extract to reduce the concentration of matrix components. [9] - Optimize ion source parameters (e.g., spray voltage, gas temperatures, and flow rates). - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for signal suppression. [8][10] |
| Poor Reproducibility of Results | - Inconsistent Sample Preparation: Variability in extraction efficiency or matrix effects between samples. - Instrument Instability: Fluctuations in temperature, mobile phase composition, or MS detector performance.[1] | - Automate the sample preparation process if possible. - Use a SIL-IS to correct for variability in sample preparation and instrument response. [9] - Ensure the LC-MS/MS system is properly equilibrated and calibrated before each run. |
| Inaccurate Quantification | - Matrix Effects: Ion suppression or enhancement leading to under- or overestimation of the BPM concentration.[2] - Lack of an Appropriate Internal Standard: Use of an external standard calibration without correction for matrix effects.[8] | - The most effective way to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) for BPM. [10][11] - If a dedicated SIL-IS for BPM is unavailable, use a closely related labeled bisphenol and validate its performance. - Alternatively, use the method of standard additions or matrix-matched calibration. [12] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Bisphenol M quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[7] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of Bisphenol M.[1]
Q2: What are the most common sources of matrix effects in biological samples like urine or plasma?
A2: In biological matrices, common sources of interference include salts, urea, proteins, and phospholipids.[8][13] These components can co-extract with Bisphenol M and interfere with its ionization in the mass spectrometer source.
Q3: How can I minimize matrix effects during sample preparation?
A3: Several sample preparation techniques can be employed to reduce matrix effects:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and isolating bisphenols from interfering matrix components.[8][14]
-
Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract bisphenols from aqueous samples into an organic solvent, leaving many matrix components behind.[7][8]
-
Protein Precipitation: For plasma or serum samples, precipitating proteins with a solvent like acetonitrile is a quick way to remove a major source of interference.[4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for food matrices, involves a salting-out extraction followed by dispersive SPE for cleanup and has been successfully applied to the analysis of 16 bisphenol analogues, including BPM.[15]
Q4: What is the best way to compensate for matrix effects that cannot be eliminated?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[10][11] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C or ²H). It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the analyte signal.[9] For example, ¹³C₁₂-labeled Bisphenol A is a commercially available SIL-IS.[16] If a specific SIL-IS for Bisphenol M is not available, a labeled analogue may be used, but its suitability must be thoroughly validated.
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Yes, sample dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components.[9] However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay if the concentration of Bisphenol M is very low.
Experimental Protocols
Protocol 1: Generic QuEChERS-based Extraction for Bisphenol M in a Solid Food Matrix
This protocol is adapted from a method used for the simultaneous quantification of 16 bisphenol analogues, including Bisphenol M, in various food matrices.[15]
-
Sample Homogenization: Homogenize 5 g of the solid sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate amount of a stable isotope-labeled internal standard (e.g., BPA-d16).[15]
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Bisphenol M
This protocol is based on a rapid method for the analysis of 15 bisphenols, including Bisphenol M.[1]
-
LC Column: A column with a biphenyl stationary phase is recommended for good separation of bisphenols (e.g., Raptor Biphenyl 50 mm x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient Elution:
Time (min) %B 0.00 45 1.00 45 6.00 100 6.01 45 | 8.00 | 45 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions for Bisphenol M:
Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) | 345.2 | 330.3 | 251.4 |
-
Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) for maximum sensitivity.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods used for the quantification of bisphenols in various matrices. These values can serve as a benchmark for method performance.
| Parameter | Matrix | Bisphenol Analogue(s) | Typical Value | Reference |
| Recovery | Food | 16 Bisphenols (incl. BPM) | Good correlation with internal standard | [15] |
| Limit of Detection (LOD) | Food | 16 Bisphenols (incl. BPM) | Low ng/g range | [15] |
| Limit of Quantification (LOQ) | Food | 16 Bisphenols (incl. BPM) | Low ng/g range | [15] |
| Linearity (R²) | Food | 16 Bisphenols (incl. BPM) | > 0.99 | [15] |
Visualizations
Caption: Experimental workflow for Bisphenol M quantification.
Caption: Logic diagram of matrix effects and mitigation.
References
- 1. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples | Semantic Scholar [semanticscholar.org]
- 5. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 8. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. library.dphen1.com [library.dphen1.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bisphenol A (ring-¹³Cââ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-4325-1.2 [isotope.com]
Technical Support Center: 3,3'-(Propane-2,2-diyl)diphenol (Bisphenol A) Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of extraction protocols for 3,3'-(Propane-2,2-diyl)diphenol, commonly known as Bisphenol A (BPA).
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the extraction and analysis of Bisphenol A.
Issue 1: High Background Levels or Contamination in Blanks
-
Question: My blank samples show significant peaks corresponding to BPA. What is the likely source of this contamination and how can I minimize it?
-
Answer: Background contamination is a common issue in trace analysis of BPA due to its widespread use in laboratory equipment and solvents.[1][2]
-
Source Identification:
-
Solvents: Even high-purity or LC-MS grade solvents can contain trace amounts of BPA.[1]
-
Water: Water purification systems can be a source of BPA contamination.[2]
-
Labware: Plastic containers, pipette tips, and other plastic labware can leach BPA into your samples.[1][3] It is recommended to avoid contact of the sample with plastic materials.[1]
-
Apparatus: Components of analytical instruments, such as tubing and fittings, can also be a source of contamination.
-
-
Troubleshooting Steps:
-
Solvent and Reagent Check: Run solvent blanks to identify contaminated batches. If contamination is found, try a different batch or a higher purity grade.
-
Glassware Usage: Whenever possible, use glassware for all sample preparation, storage, and analysis steps. If plasticware is unavoidable, rinse it thoroughly with a solvent known to be free of BPA.
-
Muffle Furnace Treatment: For glassware, consider muffle-furnace treatment to remove any organic contaminants.
-
System Purge: Before running samples, purge the analytical system (e.g., HPLC or GC) with a clean mobile phase to wash out any residual BPA.
-
Procedural Blanks: Always include procedural blanks that go through the entire extraction process to monitor for contamination.[2]
-
-
Issue 2: Low or Inconsistent Analyte Recovery
-
Question: I am experiencing low and variable recovery of BPA from my samples. What factors could be causing this and how can I improve it?
-
Answer: Low or inconsistent recovery can be attributed to several factors related to the sample matrix and the extraction protocol itself.
-
Potential Causes:
-
Suboptimal pH: The extraction efficiency of BPA is pH-dependent.[4][5] For instance, in liquid-liquid extraction, the efficiency is constant at a pH lower than 6.5 and decreases sharply at higher pH values as the dissociated form remains in the aqueous phase.[4]
-
Inappropriate Solvent Choice: The choice of extraction solvent is critical. The solvent must have a high affinity for BPA.
-
Matrix Effects: Complex sample matrices can interfere with the extraction process, leading to reduced efficiency.[3]
-
Incomplete Elution (SPE): In Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to desorb all the BPA from the sorbent.
-
-
Troubleshooting Steps:
-
pH Optimization: Adjust the pH of the sample to ensure BPA is in its non-ionized form, which is more readily extracted into organic solvents. For many methods, a pH of around 7 or slightly acidic is optimal.[5]
-
Solvent Screening: Test a range of extraction and elution solvents to find the one that provides the best recovery for your specific sample type.
-
Sample Pre-treatment: For complex matrices, consider a pre-treatment step like protein precipitation for biological samples or filtration for environmental samples to reduce interferences.[3][6]
-
SPE Optimization: For SPE, optimize the conditioning, loading, washing, and elution steps.[7] Ensure the sorbent is appropriate for BPA and that the elution solvent is strong enough for complete recovery.
-
Internal Standards: Use an internal standard, such as a deuterated form of BPA (BPA-d16), to correct for variations in extraction efficiency and matrix effects.
-
-
Issue 3: Poor Chromatographic Peak Shape or Resolution
-
Question: My BPA peak is showing tailing or is not well-resolved from other components in the sample. What can I do to improve the chromatography?
-
Answer: Poor peak shape and resolution can be due to issues with the analytical column, mobile phase, or the need for derivatization.
-
Potential Causes:
-
Column Contamination: The analytical column can become contaminated with matrix components over time.
-
Incompatible Mobile Phase: The mobile phase composition may not be optimal for the separation.
-
Need for Derivatization (GC-MS): Direct analysis of BPA by Gas Chromatography-Mass Spectrometry (GC-MS) can result in peak tailing. Derivatization is often required to improve peak shape and sensitivity.[8]
-
-
Troubleshooting Steps:
-
Column Washing: Implement a robust column washing procedure between sample runs to remove contaminants.
-
Mobile Phase Optimization: Adjust the mobile phase composition, gradient, and flow rate to improve peak shape and resolution.
-
Derivatization: For GC-MS analysis, consider derivatization of BPA using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetic anhydride to create a more volatile and less polar derivative.[9]
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common extraction techniques for Bisphenol A?
A1: The most frequently used extraction techniques for BPA include:
-
Solid-Phase Extraction (SPE): A widely used technique for isolating and preconcentrating BPA from liquid samples.[3]
-
Liquid-Liquid Extraction (LLE): A traditional method that is still effective for certain sample types.[3]
-
Solid-Phase Microextraction (SPME): A fast and simple technique, though it can have sensitivity and robustness issues with complex food matrices.
-
Dispersive Liquid-Liquid Microextraction (DLLME): A rapid microextraction technique that uses a small amount of extraction and disperser solvent.[10]
Q2: Which analytical techniques are typically used for the detection of Bisphenol A after extraction?
A2: The most common analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence (FLD) or mass spectrometry (MS) detectors.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, which usually requires a derivatization step for BPA.[8][11][12]
Q3: How can I improve the sensitivity of my BPA analysis?
A3: To improve sensitivity, consider the following:
-
Preconcentration: Techniques like SPE and SPME can be used to concentrate the analyte before analysis.[3]
-
Sensitive Detectors: Use highly sensitive detectors such as fluorescence or tandem mass spectrometry (MS/MS).[11][12]
-
Derivatization (for GC-MS): This can enhance the detector response.[8]
-
Minimize Background Noise: Follow the troubleshooting steps for reducing contamination to lower the limit of detection.
Q4: Is it necessary to use an internal standard for BPA analysis?
A4: While not strictly mandatory for all applications, using an internal standard, such as a stable isotope-labeled version of BPA (e.g., BPA-d16), is highly recommended. It helps to correct for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.
Data Presentation
Table 1: Comparison of Recovery Rates for Different BPA Extraction Methods
| Extraction Method | Sample Matrix | Recovery Rate (%) | Reference |
| Protein Precipitation | Human Plasma | 84.6 - 99.4 | [6] |
| Micro Liquid-Liquid Extraction | Water | ~100 | [4] |
| Dummy Surface Molecularly Imprinted Polymer SPE | Drinks and Fruit | 98 - 105 | [7] |
| Micro-Solid Phase Extraction | Environmental Water and Soft Drinks | 80.9 - 102.6 | [5] |
| Membrane-Protected Liquid Phase Microextraction | Beverages and Environmental Water | 87.1 - 99.7 | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for BPA in Liquid Samples
This is a general protocol and may require optimization for specific sample types.
-
Conditioning: Condition the SPE cartridge (e.g., C18) with an appropriate solvent (e.g., methanol) followed by reagent water.[14]
-
Loading: Load the pre-treated sample onto the SPE cartridge at a controlled flow rate.[14]
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a water/methanol mixture) to remove interferences.[14]
-
Elution: Elute the retained BPA with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).[14]
-
Analysis: The eluate can then be concentrated and analyzed by HPLC or GC-MS.
Protocol 2: Liquid-Liquid Extraction (LLE) for BPA in Aqueous Samples
This protocol is adapted from a micro liquid-liquid extraction method.[4]
-
Sample Preparation: Take a known volume of the aqueous sample and adjust the pH to < 6.5 with hydrochloric acid.[4]
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane).[4]
-
Agitation: Shake the mixture vigorously for a set period (e.g., 1 minute) to ensure efficient partitioning of BPA into the organic phase.[4]
-
Phase Separation: Allow the phases to separate. The organic layer containing the BPA is then collected.
-
Drying and Concentration: The organic extract can be dried over anhydrous sodium sulfate and then concentrated under a gentle stream of nitrogen.[4]
-
Reconstitution and Analysis: Reconstitute the residue in a suitable solvent for analysis by HPLC or GC-MS.
Visualizations
Caption: General experimental workflow for the extraction and analysis of Bisphenol A.
Caption: Troubleshooting logic for common issues in Bisphenol A extraction.
References
- 1. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Validation of a simple extraction procedure for bisphenol A identification from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction for selective determination of bisphenol A in drinks and fruits by dummy surface molecularly imprinted polymer with direct synthetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ukm.my [ukm.my]
- 14. m.youtube.com [m.youtube.com]
addressing peak tailing issues in HPLC analysis of Bisphenol M
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Bisphenol M, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for Bisphenol M in my reversed-phase HPLC analysis. What are the most likely causes?
Peak tailing for Bisphenol M, a phenolic compound, in reversed-phase HPLC is a common issue that can compromise resolution, sensitivity, and accurate quantification.[1][2] The primary causes are often related to secondary interactions between the analyte and the stationary phase, or issues with the chromatographic conditions.[3][4]
Key Potential Causes:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups (Si-OH) on the silica-based stationary phase can interact with the hydroxyl groups of Bisphenol M.[2][3] These interactions are a common cause of peak tailing for polar and ionizable compounds.
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to peak distortion, including tailing.[6]
-
Contamination: Contamination of the column, guard column, or frit with strongly retained matrix components can create active sites that cause peak tailing.[7][8]
-
Extra-Column Effects: Excessive tubing length or diameter, as well as improper fittings between the injector, column, and detector, can contribute to band broadening and peak tailing.[6]
-
Metal Contamination: Trace metal impurities in the silica matrix of the column can chelate with phenolic compounds, causing peak tailing.[7]
Q2: How can I improve the peak shape of Bisphenol M?
Improving the peak shape for Bisphenol M involves a systematic approach to address the potential causes mentioned above.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjusting the mobile phase pH is a crucial first step. For phenolic compounds like Bisphenol M, using an acidic mobile phase (pH 2.5-3.5) with an additive like formic acid or acetic acid can suppress the ionization of residual silanol groups on the stationary phase and ensure that the analyte is in a single, non-ionized form.[9]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or Phenyl column. End-capping chemically derivatizes most of the residual silanol groups, minimizing their potential for secondary interactions.[3][10]
-
Reduce Sample Load: To check for column overload, try injecting a smaller volume or a more dilute sample. If the peak shape improves, overloading was likely the issue.[6]
-
Modify Mobile Phase Composition: The choice of organic modifier can influence peak shape. While acetonitrile is common, methanol can sometimes offer different selectivity and improved peak shape for phenolic compounds due to its ability to engage in hydrogen bonding.
-
Incorporate a Competing Agent: In some cases, adding a small amount of a competing agent to the mobile phase, such as triethylamine (TEA), can help to mask the active silanol sites. However, this should be done cautiously as TEA can be difficult to remove from the column.[1][10]
-
Check for System Issues: Ensure that all tubing is as short as possible and has a narrow internal diameter. Verify that all fittings are secure and appropriate for the column to minimize extra-column volume.
-
Column Washing: If contamination is suspected, flushing the column with a series of strong solvents may help to remove strongly retained compounds. Always follow the column manufacturer's guidelines for washing procedures.
Troubleshooting Guide: A Systematic Approach
The following table summarizes a systematic approach to troubleshooting peak tailing in the HPLC analysis of Bisphenol M.
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Tailing of only the Bisphenol M peak | Secondary silanol interactions | Lower mobile phase pH to 2.5-3.5 with 0.1% formic acid. | Sharper, more symmetrical peak. |
| Mobile phase pH near analyte pKa | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. | Consistent ionization state and improved peak shape. | |
| Tailing of all peaks in the chromatogram | Extra-column dead volume | Use shorter, narrower ID tubing; check fittings. | Reduced peak broadening and tailing for all analytes. |
| Column void or contamination | Replace the guard column; if the problem persists, flush or replace the analytical column. | Restored peak shape and column performance. | |
| Peak tailing worsens with increased concentration | Sample mass overload | Dilute the sample or reduce the injection volume. | Improved peak symmetry at lower concentrations. |
| Peak tailing is more pronounced for early eluting peaks | Strong sample solvent | Dissolve the sample in the initial mobile phase composition. | Better peak shape for early eluters. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Bisphenol M Analysis
This protocol describes how to evaluate the effect of mobile phase pH on the peak shape of Bisphenol M.
1. Materials:
- Bisphenol M standard solution (10 µg/mL in mobile phase)
- HPLC grade water
- HPLC grade acetonitrile
- Formic acid (≥98%)
- A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Initial Chromatographic Conditions:
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: 60% B to 90% B over 10 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 275 nm
- Injection Volume: 10 µL
3. Procedure:
- Prepare three mobile phase A solutions:
- Mobile Phase A1: Water (no pH adjustment)
- Mobile Phase A2: Water with 0.1% formic acid (v/v)
- Mobile Phase A3: Water with 0.5% formic acid (v/v)
- Equilibrate the HPLC system and column with the initial mobile phase composition using Mobile Phase A1.
- Inject the Bisphenol M standard and record the chromatogram. Note the peak asymmetry factor.
- Repeat steps 2 and 3 using Mobile Phase A2.
- Repeat steps 2 and 3 using Mobile Phase A3.
- Compare the peak shapes and asymmetry factors obtained with the different mobile phases to determine the optimal pH condition.
4. Expected Results: A significant improvement in peak symmetry (asymmetry factor closer to 1) is expected as the pH of the mobile phase is lowered with the addition of formic acid.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting peak tailing issues in the HPLC analysis of Bisphenol M.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Caption: A workflow for mobile phase and column optimization.
References
- 1. A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Bisphenol | 80-05-7 [m.chemicalbook.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
Validation & Comparative
A Comparative Analysis of Bisphenol M and Bisphenol A: Unveiling a Nuanced Endocrine Disrupting Profile
A detailed review of the current scientific evidence reveals that while Bisphenol M (BPM), a lesser-known analogue of Bisphenol A (BPA), exhibits a distinct and potentially less estrogenic profile in some aspects, it is not without its own health concerns, including cytotoxicity and obesogenic potential. Emerging research suggests that BPM may act through different mechanisms than the well-characterized endocrine disruptor BPA, highlighting the complexity of assessing the safety of BPA alternatives.
This guide provides a comprehensive comparison of Bisphenol M and Bisphenol A, summarizing the available experimental data on their biological activities, and offering detailed protocols for the key assays used in their evaluation. This information is intended for researchers, scientists, and drug development professionals engaged in the study of endocrine-disrupting chemicals.
Chemical Structures
Bisphenol A (BPA) and Bisphenol M (BPM) are structurally related compounds characterized by two hydroxyphenyl groups. The key difference lies in the bridging alkyl moiety. In BPA, the two phenyl rings are connected by a propane-2,2-diyl group, whereas in BPM, they are linked by a more complex 1,3-phenylenebis(propane-2,2-diyl) group.
| Compound | Chemical Structure |
| Bisphenol A (BPA) |
|
| Bisphenol M (BPM) |
|
Comparative Analysis of Biological Activities
While data on Bisphenol M is still emerging and significantly less extensive than for Bisphenol A, current studies allow for a preliminary comparative analysis of their key toxicological and endocrine-disrupting properties.
Estrogenic Activity
A pivotal difference between BPA and BPM appears to be their interaction with estrogen receptors (ERs). BPA is a well-established agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), mimicking the effects of the natural hormone 17β-estradiol.[1][2]
In stark contrast, a study screening a library of bisphenol derivatives found that Bisphenol M showed no agonistic activity against ERβ .[3][4] Instead, it was identified as a coactivator-binding inhibitor for ERβ , suggesting it may interfere with the normal signaling of this receptor.[3][4] This finding indicates a fundamentally different mechanism of action compared to BPA's estrogen-mimicking behavior at ERβ. Information regarding BPM's activity at ERα is still lacking in the reviewed literature.
Cytotoxicity
Direct comparative studies on the cytotoxicity of BPM and BPA have been conducted on several cell lines. One study determined the half-maximal inhibitory concentration (IC50) for both compounds in spermatogonial (C18-4), Leydig (MA-10), and granulosa (KGN) cells. The results indicate that BPM can be more cytotoxic than BPA in certain cell types.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Bisphenol M and Bisphenol A
| Cell Line | Bisphenol M (BPM) | Bisphenol A (BPA) |
| C18-4 (Spermatogonial) | ≤ 30 | > 100 |
| MA-10 (Leydig) | ≤ 25 | > 100 |
| KGN (Granulosa) | > 30 | > 100 |
Data from a study on the effects of emerging BPA analogs on germ and steroidogenic cells.
These findings suggest that BPM may have a more potent disruptive effect on testicular and ovarian cell viability compared to BPA at similar concentrations.
Obesogenic and Metabolic Effects
Recent in vivo research has shed light on the potential for Bisphenol M to act as an obesogen. A 2025 study in male mice demonstrated that exposure to BPM led to a significant increase in body fat percentage, enlargement of epididymal white adipose tissue, and the induction of hepatic steatosis (fatty liver).[5] This study also revealed that BPM disrupts hepatic metabolic pathways, including riboflavin metabolism, glycerophospholipid metabolism, and fatty acid degradation.[5]
These findings parallel the well-documented obesogenic effects of BPA, which has been shown to promote adipogenesis, alter lipid metabolism, and contribute to insulin resistance in numerous animal and in vitro studies.[6][7][8][9][10] Both compounds appear to promote adiposity, although the specific metabolic pathways they disrupt may differ.
Gut Microbiota Disruption
The 2025 study on BPM also identified a significant alteration in the gut microbiota of exposed mice, with an increase in the Firmicutes/Bacteroidetes ratio and the abundance of specific bacterial genera.[5] This is a noteworthy finding as the gut microbiome is increasingly recognized as a key player in metabolic health and disease. Alterations in the gut microbiota have also been linked to BPA exposure, suggesting a common pathway through which these bisphenols may exert their metabolic effects.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided in DOT language.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative analysis of Bisphenol M and Bisphenol A.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled ligand (e.g., [³H]17β-estradiol).
Methodology:
-
Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer to prepare a cytosol fraction containing estrogen receptors.[11]
-
Competitive Binding: A constant concentration of radiolabeled estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (BPM or BPA).
-
Separation of Bound and Free Ligand: The receptor-bound radiolabeled estradiol is separated from the free radiolabeled estradiol using a method such as hydroxylapatite precipitation.[11]
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
Estrogen Receptor Reporter Gene Assay
Objective: To assess the ability of a test compound to activate or inhibit gene expression mediated by the estrogen receptor.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7 or HeLa) is cultured and transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[2][12][13][14][15][16]
-
Compound Exposure: The transfected cells are exposed to various concentrations of the test compound (BPM or BPA).
-
Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.[2]
-
Data Analysis: An increase in reporter gene activity indicates an agonistic effect, while a decrease in the presence of an ER agonist indicates an antagonistic effect. Dose-response curves are generated to determine the potency (EC50) or inhibitory concentration (IC50).
Cell Viability (Cytotoxicity) Assay (MTT Assay)
Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Adherent cells (e.g., C18-4, MA-10, KGN) are seeded into a 96-well plate and allowed to attach.[17]
-
Compound Exposure: The cells are treated with a range of concentrations of the test compound (BPM or BPA) for a specified period (e.g., 24 or 48 hours).[18]
-
MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[17]
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[17]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[17]
-
Data Analysis: The percentage of cell viability is calculated relative to a control group, and the IC50 value is determined from the dose-response curve.[19]
In Vivo Obesogenic Study in Mice
Objective: To evaluate the potential of a test compound to promote obesity and metabolic disruption in a living organism.
Methodology:
-
Animal Model and Acclimation: Male BALB/c mice are acclimated to laboratory conditions.[5]
-
Compound Administration: The mice are administered the test compound (BPM or BPA) or a vehicle control daily for a specified duration via an appropriate route (e.g., oral gavage).[6][8]
-
Monitoring: Body weight, food intake, and other physiological parameters are monitored regularly.
-
Endpoint Analysis: At the end of the study, various endpoints are assessed, including:
-
Body Composition: Body fat percentage is measured using techniques like dual-energy X-ray absorptiometry (DEXA).
-
Organ Weight: The weight of adipose tissue depots (e.g., epididymal white adipose tissue) and the liver is recorded.[5]
-
Histopathology: Liver tissue is examined for signs of steatosis.[5]
-
Metabolomics: Liver tissue is analyzed using untargeted metabolomics to identify changes in metabolic pathways.[5]
-
Gut Microbiome Analysis: Fecal samples are collected for 16S rRNA gene sequencing to analyze the composition of the gut microbiota.[5]
-
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the treated and control groups.
Conclusion
The available evidence indicates that Bisphenol M, while potentially not a classical estrogen mimic in the same vein as Bisphenol A at the level of ERβ, is a biologically active compound with the potential to induce adverse health effects. Its demonstrated cytotoxicity, particularly in reproductive cell lines, and its obesogenic and metabolic-disrupting properties in vivo warrant further investigation. The finding that BPM acts as a coactivator-binding inhibitor for ERβ suggests a need for a broader understanding of the mechanisms of endocrine disruption beyond simple receptor agonism. As the use of BPA alternatives becomes more widespread, rigorous comparative studies are essential to ensure that these replacements do not pose similar or novel health risks. Further research is critically needed to elucidate the full toxicological profile of Bisphenol M, including its activity at ERα and its potential for reproductive and developmental toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. synentec.com [synentec.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
validating a new analytical method for 3,3'-(Propane-2,2-diyl)diphenol
A Comparative Guide to Analytical Methods for the Quantification of 3,3'-(Propane-2,2-diyl)diphenol (Bisphenol M)
Introduction
This compound, commonly known as Bisphenol M (BPM), is a member of the bisphenol family of chemical compounds. Due to increasing scrutiny of the endocrine-disrupting properties of some bisphenols like Bisphenol A (BPA), the development of sensitive and reliable analytical methods for the detection and quantification of various bisphenol analogues, including BPM, is of significant scientific interest. This guide provides a comparative overview of a novel, high-throughput Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of Bisphenol M in research and quality control settings.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of the two methods.
| Parameter | "New" UHPLC-MS/MS Method | Conventional HPLC-UV Method |
| **Linearity (R²) ** | > 0.999 | > 0.995 |
| Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL | 3 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 10 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
| Specificity | High (Mass-based) | Moderate (Chromatographic) |
| Analysis Time | ~ 5 minutes | ~ 15 minutes |
Experimental Protocols
"New" UHPLC-MS/MS Method
This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification of Bisphenol M in complex matrices.
1. Sample Preparation:
-
Accurately weigh 1 g of the homogenized sample into a polypropylene centrifuge tube.
-
Add 5 mL of acetonitrile and vortex for 1 minute.
-
Perform ultrasonic extraction for 15 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
2. UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions: Precursor ion > product ion 1, precursor ion > product ion 2 (specific masses for BPM would be determined during method development).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
Conventional HPLC-UV Method
This method is a cost-effective alternative for routine analysis where high sensitivity is not a prerequisite.
1. Sample Preparation:
-
Accurately weigh 5 g of the homogenized sample.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.45 µm nylon syringe filter.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 230 nm.
Visualizations
Caption: Workflow for analytical method validation.
Navigating the Analytical Maze: A Comparative Guide to Bisphenol M Detection Methodologies
For researchers, scientists, and drug development professionals, the accurate detection of Bisphenol M (BPM), an emerging bisphenol analogue, is critical for both environmental monitoring and toxicological assessment. This guide provides an objective comparison of analytical methodologies for BPM detection, supported by experimental data from various studies. While direct inter-laboratory cross-validation studies for BPM are not yet prevalent, this document synthesizes single-laboratory validation data to offer a comparative overview of method performance.
The increasing replacement of Bisphenol A (BPA) with other bisphenol analogues has necessitated the development of sensitive and reliable analytical methods for these emerging compounds. Bisphenol M, structurally distinct with its two phenyl groups linked to a central p-menthane bridge, presents unique analytical challenges and toxicological questions. This guide delves into the current landscape of BPM detection, focusing on the most commonly employed technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of LC-MS/MS Methods for Bisphenol M Detection
The following tables summarize the performance of various LC-MS/MS methods for the quantification of Bisphenol M in different matrices. These single-laboratory validation data provide a benchmark for comparing method sensitivity and efficiency.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| LC-MS/MS | River Water | - | 0.005 - 0.02 ng/mL | - | < 11.6% | [1] |
| LC-MS/MS | Sediment | - | 0.15 - 0.80 ng/g | - | < 11.6% | [1] |
| LC-MS/MS | Food Simulant (50% ethanol) | - | - | - | - | [2] |
| UPLC-MS/MS | Urine | 0.06 - 0.43 ng/mL | - | 86 - 115% | < 12% | [3][4][5] |
In-Depth Look at Experimental Protocols
The successful detection of Bisphenol M is highly dependent on the meticulous execution of the analytical method. Below are detailed protocols for the key experimental stages.
Sample Preparation: A Critical First Step
The complexity of the sample matrix dictates the necessary extraction and clean-up procedures to minimize interference and enhance the sensitivity of the analysis.
-
Liquid-Liquid Extraction (LLE): This technique is commonly used for aqueous samples like river water. Typically, the sample is acidified, and then an organic solvent such as methyl tert-butyl ether (MTBE) is used to extract the bisphenols. The organic layer is then evaporated and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[1]
-
Solid-Phase Extraction (SPE): For more complex matrices like sediment or biological fluids, SPE is often employed. The sample is first extracted with a solvent (e.g., acetonitrile), and the extract is then passed through an SPE cartridge. The cartridge is washed to remove interferences, and the analytes are then eluted with a small volume of solvent. This not only cleans up the sample but also concentrates the analytes.[6]
-
Enzymatic Hydrolysis: In biological samples such as urine, bisphenols are often present as conjugated metabolites (e.g., glucuronides and sulfates). To measure the total BPM concentration, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is required to cleave the conjugates and release the free BPM prior to extraction.[3][4][5]
Chromatographic Separation and Mass Spectrometric Detection
-
Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to separate BPM from other compounds in the sample extract. A C18 or a biphenyl stationary phase is commonly used with a mobile phase gradient of water and an organic solvent like methanol or acetonitrile.[2][3][4][5]
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode. The mass spectrometer then selects the precursor ion of BPM and fragments it. Specific product ions are then monitored for quantification, providing high selectivity and sensitivity. Multiple Reaction Monitoring (MRM) is the most common acquisition mode.[2][7][8]
Visualizing the Pathways and Processes
To better understand the context of Bisphenol M analysis, the following diagrams illustrate a generalized metabolic pathway for bisphenols and a typical analytical workflow.
Figure 1. Generalized metabolic pathway of bisphenols.
Figure 2. Typical analytical workflow for Bisphenol M detection.
Conclusion and Future Directions
The accurate quantification of Bisphenol M is achievable through carefully validated LC-MS/MS methods. While the data presented here originate from single-laboratory validations, they provide a valuable foundation for comparing the performance of different analytical approaches. The lack of formal inter-laboratory comparison studies for BPM highlights a critical gap in the standardization of its analysis. Future efforts should focus on conducting round-robin or proficiency testing schemes to establish consensus on best practices and to ensure the comparability of data across different laboratories. Such initiatives are essential for robust risk assessment and regulatory decision-making regarding this emerging contaminant.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Interlaboratory Validation of Two Fast UPLC–MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Interlaboratory Validation of Two Fast UPLC-MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples | Semantic Scholar [semanticscholar.org]
- 8. sci-hub.box [sci-hub.box]
A Comparative Analysis of the Estrogenic Activity of Bisphenol A and its Common Alternatives, Bisphenol S and Bisphenol F
A comprehensive review of in vitro studies reveals comparable and sometimes stronger estrogenic effects of Bisphenol S (BPS) and Bisphenol F (BPF) when compared to the well-documented endocrine disruptor Bisphenol A (BPA). This guide synthesizes key experimental findings on the estrogenic activity of these compounds, providing researchers, scientists, and drug development professionals with a concise comparison of their relative potencies and mechanisms of action.
In response to growing health concerns and regulatory restrictions surrounding Bisphenol A (BPA), a known endocrine-disrupting chemical, numerous structural analogues have been introduced as safer alternatives in the manufacturing of plastics and other consumer goods. Among the most prevalent replacements are Bisphenol S (BPS) and Bisphenol F (BPF). However, a growing body of scientific evidence suggests that these substitutes may not be inert and can exhibit similar, or in some cases, more potent estrogenic activity than BPA.[1][2] This guide provides a detailed comparison of the estrogenic effects of BPA, BPS, and BPF, supported by data from various in vitro assays.
Comparative Estrogenic Potency
The estrogenic activity of bisphenols is primarily mediated through their interaction with estrogen receptors (ERs), particularly ERα and ERβ.[1][3] Various in vitro studies have been conducted to quantify and compare the potency of BPA, BPS, and BPF in activating these receptors.
A key method for assessing estrogenic activity is the reporter gene assay, such as the Estrogen Receptor Transactivation Assay (ER TA) and the Yeast Estrogen Screen (YES). In these assays, cells are engineered to produce a measurable signal (e.g., luciferase activity) upon activation of the estrogen receptor. Studies utilizing these methods have demonstrated that both BPF and BPS can efficiently activate both ERα and ERβ.[1][4] In some instances, BPF has shown estrogenic activity comparable to or even higher than BPA.[5]
Another widely used assay is the MCF-7 cell proliferation assay, which measures the ability of a substance to stimulate the growth of the human breast cancer cell line MCF-7, a process dependent on estrogen receptor activation.[6][7] Research has shown that several BPA analogs, including BPF, can induce proliferation in MCF-7 cells, indicating their estrogenic potential.[7][8]
The table below summarizes quantitative data from comparative studies on the estrogenic activity of BPA, BPS, and BPF.
| Compound | Assay Type | Cell Line | Endpoint | Result | Reference |
| Bisphenol A (BPA) | ER TA (OECD TG 455/457) | HeLa 9903 | ERα Transactivation | Agonist | [2] |
| MCF-7 Proliferation | MCF-7 | Cell Proliferation | Agonist | [7][8] | |
| Yeast Two-Hybrid | Saccharomyces cerevisiae | Estrogenic Activity | Positive | [9] | |
| Bisphenol S (BPS) | ER TA (hERα & hERβ) | - | Receptor Activation | More active on hERβ than hERα | [4] |
| MCF-7 Proliferation | MCF-7 | Cell Proliferation | Slight increase at nanomolar range | [1] | |
| Yeast Two-Hybrid | Saccharomyces cerevisiae | Estrogenic Activity | Positive | [9] | |
| Bisphenol F (BPF) | ER TA (OECD TG 455/457) | - | Estrogenic Activity | Potentially higher than BPA | [5] |
| ER TA (hERα & hERβ) | - | Receptor Activation | Efficiently activated both ERs | [4] | |
| Yeast Two-Hybrid | Saccharomyces cerevisiae | Estrogenic Activity | Positive | [9] |
Experimental Protocols
To ensure a thorough understanding of the presented data, this section details the methodologies for the key experiments cited.
Estrogen Receptor Transactivation Assay (ER TA)
The ER transactivation assay is a reporter gene assay used to assess the ability of a chemical to bind to and activate the estrogen receptor.[2][5]
Experimental Workflow:
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]
- 4. In vitro study on the agonistic and antagonistic activities of bisphenol-S and other bisphenol-A congeners and derivatives via nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemicals having estrogenic activity can be released from some bisphenol a-free, hard and clear, thermoplastic resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Performance Comparison of Polymers Synthesized with 3,3'-(Propane-2,2-diyl)diphenol: An Analysis of Available Data
A comprehensive search for performance data on polymers synthesized using 3,3'-(Propane-2,2-diyl)diphenol, also known as Bisphenol M, did not yield specific quantitative experimental results regarding their mechanical or thermal properties. Publicly available scientific literature and technical databases lack sufficient data to create a direct performance comparison guide for polymers derived from this specific monomer against other alternatives.
Therefore, this guide presents a comparative analysis of polymers synthesized from the widely used Bisphenol A (BPA) and a common alternative, Bisphenol F (BPF) . This comparison is relevant for researchers, scientists, and drug development professionals seeking to understand the performance trade-offs associated with bisphenol selection in polymer synthesis. The data presented is based on available information for polycarbonates and epoxy resins derived from these monomers.
Comparison of Polycarbonates: Bisphenol A vs. Bisphenol F
Polycarbonates derived from BPA are known for their high impact strength and good thermal properties. While specific quantitative data for a direct comparison with BPF-based polycarbonates under identical conditions is limited in the provided search results, general characteristics can be summarized.
Table 1: General Performance Comparison of BPA-PC and BPF-PC
| Property | Bisphenol A Polycarbonate (BPA-PC) | Bisphenol F Polycarbonate (BPF-PC) |
| Glass Transition Temp. (Tg) | Approximately 145-150°C | Generally lower than BPA-PC |
| Impact Strength | Excellent | Good |
| Viscosity | Higher | Lower |
| Processing Temperature | Higher | Lower |
Experimental Protocols:
Synthesis of Bisphenol A Polycarbonate (Interfacial Polymerization)
A typical laboratory-scale synthesis of BPA-PC via interfacial polymerization involves the following steps:
-
Preparation of Aqueous Phase: Bisphenol A is dissolved in an aqueous solution of a base, such as sodium hydroxide, to form the sodium salt of the bisphenol.
-
Preparation of Organic Phase: A diacid chloride, typically phosgene or a phosgene substitute like triphosgene, is dissolved in an organic solvent that is immiscible with water, such as dichloromethane.
-
Polymerization: The aqueous and organic phases are combined and stirred vigorously. A phase transfer catalyst, such as a quaternary ammonium salt, is often added to facilitate the reaction at the interface of the two liquids.
-
Work-up: The polymer-containing organic phase is separated, washed with dilute acid and then with water to remove unreacted monomers and salts. The polycarbonate is then precipitated by adding a non-solvent, filtered, and dried.
Characterization of Thermal Properties (Differential Scanning Calorimetry - DSC)
The glass transition temperature (Tg) of the synthesized polycarbonates can be determined using DSC.
-
A small sample (typically 5-10 mg) of the polymer is sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
The glass transition is observed as a step change in the heat flow curve, and the Tg is typically taken as the midpoint of this transition.
Comparison of Epoxy Resins: Bisphenol A vs. Bisphenol F
Epoxy resins based on BPA (DGEBA - Diglycidyl ether of bisphenol A) and BPF (DGEBF - Diglycidyl ether of bisphenol F) are widely used in coatings, adhesives, and composites. Some sources provide a qualitative comparison of their performance characteristics.
Table 2: Performance Comparison of BPA-based and BPF-based Epoxy Resins
| Property | BPA-based Epoxy (DGEBA) | BPF-based Epoxy (DGEBF) |
| Viscosity | Higher | Lower |
| Curing Time | Slower | Faster |
| Flexibility | Good | Generally higher |
| Chemical Resistance | Good | Often superior |
| Thermal Stability | Good | Can be slightly lower |
Experimental Protocols:
Curing of Epoxy Resins
The performance of epoxy resins is highly dependent on the curing agent and the curing cycle. A common experimental protocol for curing and characterization is as follows:
-
Formulation: The epoxy resin (DGEBA or DGEBF) is thoroughly mixed with a stoichiometric amount of a curing agent (e.g., an amine or an anhydride).
-
Degassing: The mixture is placed in a vacuum oven to remove any entrapped air bubbles.
-
Curing: The mixture is poured into a mold and cured in an oven following a specific temperature profile (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
-
Post-curing: The cured sample may be subjected to a post-curing step at a higher temperature to ensure complete reaction and optimize properties.
Mechanical Testing (Tensile Test)
Tensile properties of the cured epoxy resins are determined using a universal testing machine according to standards such as ASTM D638.
-
Dog-bone shaped specimens are prepared from the cured epoxy sheets.
-
The specimens are placed in the grips of the testing machine.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
Stress-strain curves are recorded, from which tensile strength, Young's modulus, and elongation at break can be determined.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of bisphenol-based polymers.
Caption: General workflow for the synthesis and characterization of bisphenol-based polymers.
Signaling Pathway for Estrogenic Activity of Bisphenols
Bisphenols, particularly BPA, are known to be endocrine disruptors due to their ability to mimic the natural hormone estrogen. The following diagram illustrates a simplified signaling pathway of how a bisphenol compound might exert its estrogenic effect.
Caption: Simplified signaling pathway of bisphenol-induced estrogenic activity.
Validating Bisphenol M as a Biomarker of Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The widespread use of bisphenol A (BPA) in consumer products and its subsequent classification as an endocrine-disrupting chemical have led to its gradual replacement with other bisphenol analogues. Among these emerging analogues is Bisphenol M (BPM), which is structurally similar to BPA and has been detected in human samples, raising questions about its own safety and its suitability as a biomarker of exposure. This guide provides a comparative analysis of BPM against BPA and other common analogues, summarizing the current state of knowledge and outlining the necessary experimental frameworks for its validation as a reliable biomarker.
Comparative Analysis of Bisphenol Analogues
Recent biomonitoring studies have highlighted the increasing prevalence of BPA alternatives in human samples. Notably, a study on young children found that Bisphenol M (BPM) and Bisphenol C (BPC) were the most frequently detected bisphenol analogues, with detection frequencies of 25% and 23% respectively, while BPA was detected in only 7% of the samples. This suggests that human exposure to BPM is significant and warrants further investigation into its potential health effects and its utility as a biomarker.
Physicochemical and Toxicological Properties
The following table summarizes key properties of BPM in comparison to other well-studied bisphenols. It is important to note that while data on BPA, BPS, and BPF are extensive, research into the specific toxicological profile of BPM is still emerging.
| Property | Bisphenol M (BPM) | Bisphenol A (BPA) | Bisphenol S (BPS) | Bisphenol F (BPF) |
| Molecular Formula | C₂₃H₂₄O₂ | C₁₅H₁₆O₂ | C₁₂H₁₀O₄S | C₁₃H₁₂O₂ |
| Molar Mass ( g/mol ) | 344.45 | 228.29 | 250.27 | 200.24 |
| LogP (octanol-water) | Not available | 3.32 | 1.65 | 2.91 |
| Estrogenic Activity | Data limited, obesogenic effects observed in mice[1] | Weak estrogenic activity[2] | Similar or slightly less potent than BPA[3] | Similar or more potent than BPA[4] |
| Metabolism | Incompletely characterized[1] | Primarily glucuronidation and sulfation in the liver[3] | Slower metabolism than BPA | Undergoes glucuronidation and sulfation[3] |
Performance as a Biomarker of Exposure
The suitability of a chemical as a biomarker of exposure depends on its toxicokinetics, the availability of sensitive analytical methods, and its correlation with exposure sources and health outcomes.
| Parameter | Bisphenol M (BPM) | Bisphenol A (BPA) | Bisphenol S (BPS) & Bisphenol F (BPF) |
| Detection in Humans | Detected in urine of young children, sometimes at higher frequencies than BPA. | Ubiquitously detected in urine, blood, and other tissues. | Increasingly detected in human urine. |
| Half-life | Not well-characterized. | Short half-life of a few hours in humans. | BPS has a longer half-life than BPA. BPF has a similar half-life to BPA.[5] |
| Analytical Methods | Detectable by LC-MS/MS. | Well-established methods (LC-MS/MS, GC-MS). | Detectable by LC-MS/MS. |
| Correlation with Health Outcomes | Associated with adiposity and disrupted hepatic metabolism in mice.[1] | Associated with various health effects, including reproductive and metabolic disorders.[6] | Associated with endocrine-disrupting effects.[4] |
Experimental Protocols
The validation of BPM as a biomarker requires robust and standardized experimental protocols. The following methodologies, commonly used for other bisphenols, are applicable to BPM.
Sample Preparation: Solid-Phase Extraction (SPE) of Bisphenols from Urine
-
Sample Pre-treatment: Centrifuge a 5 mL urine sample to remove particulate matter.
-
Enzymatic Hydrolysis: To measure total BPM (free and conjugated), treat the supernatant with β-glucuronidase/sulfatase at 37°C for at least 4 hours to deconjugate the metabolites.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the bisphenols with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
Analytical Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for BPM need to be determined and optimized. For comparison, typical transitions for BPA are m/z 227 -> 212 and 227 -> 133.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Signaling Pathways and Experimental Workflows
Estrogenic Signaling Pathway
Bisphenols are known to exert their endocrine-disrupting effects primarily through interaction with estrogen receptors. The following diagram illustrates the classical estrogenic signaling pathway, which is a likely target for BPM.
Caption: Classical estrogenic signaling pathway potentially activated by Bisphenol M.
General Workflow for Biomarker Validation
The validation of any new biomarker, including BPM, follows a structured process to ensure its analytical and clinical reliability.
Caption: General workflow for the validation of a new biomarker of exposure.
Experimental Workflow for BPM Analysis
The following diagram outlines the key steps in the analysis of BPM in biological samples, from collection to data interpretation.
Caption: Experimental workflow for the quantification of Bisphenol M in biological samples.
Conclusion and Future Perspectives
The detection of Bisphenol M in human samples, particularly at a higher frequency than BPA in some populations, underscores the urgent need for its validation as a biomarker of exposure. While the obesogenic effects of BPM observed in animal studies are a cause for concern, a comprehensive understanding of its toxicological profile, including its endocrine-disrupting potential, is currently lacking.
Future research should prioritize:
-
Quantitative assessment of BPM's estrogenic and other endocrine activities in comparison to BPA and other analogues.
-
Detailed toxicokinetic and metabolism studies to understand its absorption, distribution, metabolism, and excretion in humans.
-
Development and validation of standardized analytical methods for the routine quantification of BPM in various biological matrices.
-
Large-scale biomonitoring studies to establish population-based reference values and to investigate the association between BPM exposure and health outcomes.
By addressing these research gaps, the scientific community can objectively evaluate the risks associated with BPM exposure and establish its utility as a reliable biomarker for assessing human exposure to this emerging bisphenol analogue.
References
- 1. Bisphenol M exposure promotes adiposity in mice via disrupting hepatic metabolism and gut microbiota homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]
- 4. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicokinetics of bisphenol A, bisphenol S, and bisphenol F in a pregnancy sheep model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogenic activity data extraction and in silico prediction show the endocrine disruption potential of bisphenol A replacement compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Bisphenol M: Assessing Accuracy and Precision of Leading Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Bisphenol M (BPM), an analogue of the endocrine disruptor Bisphenol A (BPA), is critical for toxicological studies and regulatory compliance. This guide provides an objective comparison of the performance of two predominant analytical techniques for BPM quantification: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data from recent scientific literature.
This comparison focuses on key validation parameters, including accuracy (recovery) and precision (relative standard deviation, RSD), to aid researchers in selecting the most appropriate method for their specific analytical needs. Detailed experimental protocols for each method are provided to ensure reproducibility.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of UPLC-MS/MS and GC-MS for the determination of Bisphenol M in food matrices.
| Parameter | UPLC-MS/MS | GC-MS with Derivatization |
| Analyte | Bisphenol M (BPM) | Bisphenol M (BPM) |
| Matrix | Prepared Dishes | Canned Foods |
| Accuracy (Recovery) | 70.9% - 105.8% | Not explicitly reported for BPM |
| Precision (RSD) | 0.6% - 9.1% | Not explicitly reported for BPM |
| Limit of Detection (LOD) | 0.01 - 0.45 µg/kg | Not explicitly reported for BPM |
| Limit of Quantification (LOQ) | 0.03 - 1.50 µg/kg | Not explicitly reported for BPM |
| Linearity (R²) | > 0.9990 | Not explicitly reported for BPM |
| Sample Preparation | Acetonitrile extraction, solid-phase extraction (SPE) purification | QuEChERS, derivatization |
| Instrumentation | UPLC coupled to a triple quadrupole mass spectrometer | GC coupled to a mass spectrometer |
Data for UPLC-MS/MS is sourced from a study on the simultaneous determination of 15 bisphenols in prepared dishes.[1] Data for GC-MS is based on a method for the simultaneous quantification of 16 bisphenol analogues in canned foods.[2] Specific recovery and precision data for BPM were not detailed in the GC-MS study reviewed.
Experimental Protocols
UPLC-MS/MS Method for Bisphenol M Quantification
This method is adapted from a validated procedure for the simultaneous determination of 15 bisphenols in prepared food samples.[1]
1. Sample Preparation and Extraction:
-
Homogenize a representative portion of the prepared dish sample.
-
Disperse 2.0 mL of the homogenized sample in ultrapure water.
-
Add 8.0 mL of acetonitrile and extract using vortexing and ultrasonic oscillation.
-
Centrifuge the mixture and collect the supernatant.
-
Purify the supernatant using a Captiva EMR-Lipid cleanup column.
2. Chromatographic Separation:
-
Instrument: Waters ACQUITY UPLC System.
-
Column: Waters ACQUITY HSS T3 column (100 mm × 2.1 mm, 1.8 µm) with a Waters ACQUITY BEH C18 guard column (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of methanol and 0.01% (v/v) aqueous ammonia.
-
Flow Rate: 0.2 mL/min.
3. Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization in negative ion mode (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
BPM Transitions: Precursor ion at m/z 345.2, with product ions at m/z 330.2 (quantifier) and 251.5 (qualifier).
-
Quantification: Internal standard method.
GC-MS Method for Bisphenol M Quantification
This protocol is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with GC-MS for the analysis of multiple bisphenol analogues in canned foods.[2]
1. Sample Preparation and Extraction (QuEChERS):
-
Homogenize the canned food sample.
-
Weigh a 10 g portion into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and internal standards.
-
Shake vigorously for 1 minute.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate), shake for 1 minute, and centrifuge.
-
Collect an aliquot of the acetonitrile (upper) layer.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the acetonitrile extract to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge.
-
Collect the supernatant for derivatization.
3. Derivatization:
-
Evaporate a portion of the cleaned extract to dryness under a gentle stream of nitrogen.
-
Add bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 60 °C for 45 minutes to form trimethylsilyl (TMS) derivatives of the bisphenols.[3]
4. Gas Chromatographic Separation:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Injector: Splitless mode.
-
Column: A low-polarity capillary column suitable for bisphenol analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature ramp to separate the derivatized bisphenols.
5. Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Quantification: Based on the characteristic ions of the derivatized BPM.
Method Comparison Workflow
The following diagram illustrates the general workflow for the two compared analytical methods for Bisphenol M quantification.
References
Unraveling the Environmental Persistence of Bisphenol M: A Comparative Analysis
A detailed comparison of the environmental fate of Bisphenol M (BPM) and other prominent bisphenols reveals significant differences in their persistence, with BPM exhibiting characteristics that suggest a higher potential for bioaccumulation. While data on BPM remains less extensive than for well-studied analogues like Bisphenol A (BPA), available information and comparative assessments indicate a varied environmental profile among this class of compounds.
This guide provides a comprehensive comparison of the environmental persistence of Bisphenol M (BPM) against other widely used bisphenols, including Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF). By examining their degradation through biological, light-induced, and water-driven processes, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of their relative environmental fates, supported by available experimental data and standardized testing protocols.
Comparative Environmental Persistence of Bisphenols
The environmental persistence of bisphenols is a critical factor in assessing their potential for long-term ecological impact. This persistence is primarily determined by the rates of biodegradation, photodegradation, and hydrolysis in various environmental compartments such as water, soil, and sediment.
A review of available literature indicates a general trend in the biodegradability of common bisphenols, with the following relative ranking in seawater: BPF > BPA >> BPS.[1][2] Bisphenol S (BPS) has been shown to be particularly resistant to biodegradation.[1][2] While specific half-life data for Bisphenol M (BPM) is limited, its calculated bioconcentration factor (BCF) of approximately 2000 L/kg suggests a high potential for bioaccumulation, a characteristic often associated with environmental persistence.[1][3]
For other bisphenols, a range of half-lives has been reported across different environmental matrices. In general, bisphenols are more persistent in sediments (half-life ranging from 135 to 1621 days) compared to soil (30 to 360 days) and water (15 to 180 days).[1][3] For instance, the half-life of BPA in surface and groundwater is estimated to be between 1 to 150 days and 2 to 360 days, respectively.[4] In soil, the half-life of BPS has been reported to be as short as less than one day to 2.8 days.[5][6]
| Bisphenol | Biodegradation Half-life (t½) | Photodegradation Half-life (t½) | Hydrolysis Half-life (t½) | Bioconcentration Factor (BCF) (L/kg) |
| Bisphenol M (BPM) | Data not available | Data not available | Data not available | ~2000 (calculated)[1][3] |
| Bisphenol A (BPA) | 2.5 - 4 days (acclimated wastewater)[7][8]; 3 - 37.5 days (aerobic soil)[9] | ~0.2 days (air)[4] | Stable under neutral pH | 5 - 68[7][8] |
| Bisphenol S (BPS) | Resistant to biodegradation in seawater[1][2] | Data not available | Stable | Low |
| Bisphenol F (BPF) | More biodegradable than BPA in seawater[1][2] | Data not available | Data not available | Low |
Table 1: Comparative Environmental Persistence Data for Selected Bisphenols. This table summarizes available quantitative data on the environmental persistence and bioaccumulation potential of Bisphenol M and other common bisphenols. Note the current lack of specific experimental half-life data for BPM.
Experimental Protocols for Assessing Environmental Persistence
The determination of a chemical's environmental persistence relies on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable and comparable across different studies and regulatory frameworks.
Biodegradation Testing
Biodegradation is a key process governing the fate of organic chemicals in the environment. Standardized tests are used to assess the extent and rate at which microorganisms can break down a substance.
OECD 301: Ready Biodegradability: This series of screening tests (A-F) provides a stringent assessment of a chemical's potential for rapid and complete biodegradation in an aerobic aqueous medium.[7][9][10] A positive result (e.g., >60% biodegradation within a 10-day window in a 28-day test for CO2 evolution methods) indicates that the substance is not expected to persist in the environment.[9] The test involves incubating the test substance with a microbial inoculum (e.g., from activated sludge) in a mineral medium and measuring parameters like dissolved organic carbon (DOC) removal, carbon dioxide production, or oxygen consumption over 28 days.[7][9][10][11]
OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline evaluates the transformation of chemicals in soil under both aerobic and anaerobic conditions.[12][13][14][15] The test involves treating soil samples with the test substance and incubating them in the dark under controlled conditions for up to 120 days.[12][14] At various time points, soil samples are analyzed for the parent compound and its transformation products to determine degradation rates and pathways.[12][13][16]
OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This test assesses the transformation of chemicals in aquatic sediment systems.[17][18][19][20] The test system consists of a water phase overlying a sediment phase. The test substance is added to the water, and its transformation and distribution between the water and sediment are monitored over time (typically up to 100 days).[17][19] This test provides crucial information on the persistence of chemicals that are likely to partition to sediments.
Photodegradation Testing
Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly sunlight. It can be a significant degradation pathway for chemicals present in surface waters and the atmosphere.
OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis: This guideline is designed to determine the rate of direct photolysis of a chemical in water.[21][22][23][24][25] The test involves exposing an aqueous solution of the test chemical to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[22][24] The concentration of the test chemical is monitored over time to determine the photolysis rate constant and half-life.[22][25] The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined to model photodegradation rates under different environmental conditions.[14][25]
Hydrolysis Testing
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For some chemical structures, this can be a significant abiotic degradation pathway.
OECD 111: Hydrolysis as a Function of pH: This test guideline is used to determine the rate of hydrolysis of a chemical at different pH values (typically pH 4, 7, and 9) and temperatures. The test substance is dissolved in sterile aqueous buffer solutions, and its concentration is monitored over time. The results provide information on the stability of the chemical in the aquatic environment and its susceptibility to abiotic degradation.
Signaling Pathways Affected by Bisphenols
Bisphenols are known endocrine-disrupting chemicals, primarily exerting their effects by interacting with nuclear hormone receptors, most notably the estrogen receptors (ERα and ERβ). This interaction can disrupt normal hormonal signaling and lead to a range of adverse health effects. The estrogen receptor signaling pathway is a key target for many bisphenols.
Figure 1: Simplified Estrogen Receptor Signaling Pathway Disrupted by Bisphenols.
The diagram above illustrates the classical genomic signaling pathway of estrogen receptors, which can be disrupted by bisphenols. In this pathway, the bisphenol molecule enters the cell and binds to the estrogen receptor in the cytoplasm, causing the dissociation of heat shock proteins. The activated receptor then forms a dimer and translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs). This binding initiates the transcription of target genes, leading to the synthesis of new proteins and ultimately an altered cellular response.
Conclusion
The environmental persistence of bisphenols is a complex issue with significant implications for ecological and human health. While data on the environmental fate of Bisphenol M is still emerging, its high calculated bioconcentration factor warrants further investigation into its persistence and potential for bioaccumulation. Comparative data for other bisphenols highlight the variability in their environmental behavior, with compounds like BPS showing notable resistance to degradation. A thorough understanding of the persistence of these compounds, guided by standardized experimental protocols, is essential for conducting accurate risk assessments and making informed decisions regarding their use and regulation. Further research is critically needed to fill the data gaps for less-studied bisphenols like BPM to ensure a comprehensive understanding of their environmental impact.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biodegradation of bisphenol A, bisphenol F and bisphenol S in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisphenols—A Threat to the Natural Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. A review of the environmental fate, effects, and exposures of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 11. img3.epanshi.com [img3.epanshi.com]
- 12. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 13. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. fera.co.uk [fera.co.uk]
- 17. oecd.org [oecd.org]
- 18. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]
- 19. oecd.org [oecd.org]
- 20. criver.com [criver.com]
- 21. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 22. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 23. oecd.org [oecd.org]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. fera.co.uk [fera.co.uk]
Navigating the Predictive Landscape: A Guide to the Validation of In Silico Models for Bisphenol M Toxicity
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of in silico models for predicting the toxicity of Bisphenol M (BPM), a lesser-studied analogue of Bisphenol A (BPA). By integrating available experimental data and outlining key validation methodologies, this document provides a framework for evaluating the utility of computational toxicology in assessing the risks of BPM and its alternatives.
The increasing use of BPA analogues necessitates reliable and efficient methods for toxicity assessment. In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, offer a promising avenue for rapid screening and prioritization of these compounds for further experimental testing. However, the predictive power of these models must be rigorously validated against experimental data. This guide summarizes the current state of in silico predictions for BPM toxicity and provides the necessary context for their interpretation and validation.
Comparative Analysis of In Silico Predictions and Experimental Data
While comprehensive experimental data for Bisphenol M is still emerging, studies on its analogues provide a basis for validating in silico predictions. The following tables summarize key predictive data from computational models alongside available experimental findings for BPM and other relevant bisphenols.
Molecular Docking Predictions for Nuclear Receptor Binding
Molecular docking is a computational technique used to predict the binding affinity of a ligand (e.g., a bisphenol) to a target protein, such as a nuclear receptor. A more negative docking score typically indicates a stronger predicted binding affinity. Recent studies have included BPM in their analyses, providing valuable in silico data on its potential as an endocrine disruptor.
One study investigated the binding efficiency of 18 bisphenol analogues with human peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs), which are crucial regulators of metabolism. The results indicated that BPM, along with BPAF, showed the strongest binding affinity for hRXRβ and hRXRγ, suggesting a potential for significant interaction with these receptors.[1][2]
Table 1: Predicted Binding Affinities (Docking Scores in kcal/mol) of Bisphenol M and Analogues to Human Nuclear Receptors
| Bisphenol Analogue | hPPARα | hPPARβ | hPPARγ | hRXRα | hRXRβ | hRXRγ |
| BPM | - | - | - | - | -9.2 | -9.1 |
| BPAF | - | - | - | - | -9.1 | -9.0 |
| BPPH | -10.1 | -9.5 | -9.8 | -9.4 | - | - |
| BPA | -8.5 | -8.2 | -8.7 | -8.1 | -8.3 | -8.4 |
Data sourced from Sharma et al. (2018). A lower (more negative) score indicates a stronger predicted binding affinity. Dashes indicate data not reported as the strongest binder.
In Silico vs. In Vitro Cytotoxicity Predictions
Comparative studies on bisphenol analogues often employ in silico models to predict toxicity endpoints like the half-maximal inhibitory concentration (IC50), which are then validated through in vitro experiments. While specific QSAR models for BPM cytotoxicity are not widely published, data from related bisphenols demonstrate the approach.
For instance, a study on BPA, BPF, and BPS used in silico methods to predict their IC50 values related to effects on immune and apoptotic markers in HepG2 cells. These predictions were then compared with experimental IC50 values obtained from cell viability assays.[3]
Table 2: Comparison of Predicted and Experimental IC50 Values for Bisphenol Analogues in HepG2 Cells
| Bisphenol Analogue | Predicted IC50 (nM) for TGF-β1 | Predicted IC50 (nM) for TNF-α | Experimental IC50 (μg/mL) for Cytotoxicity |
| BPA | 1,538 | 12,629 | 623.30 |
| BPF | 1,903 | 6,864 | 611.72 |
| BPS | 1,949 | 6,234 | 428.80 |
Data sourced from Kılıç et al. (2024).[3] Note that predicted values are for specific protein targets, while experimental values represent overall cytotoxicity.
Experimental Cytotoxicity Data for Bisphenol M
Limited experimental data is available for the cytotoxicity of BPM. One study evaluated the cytotoxic effects of several bisphenol analogues, including BPM, in human breast cancer (MCF-7) and human Sertoli (HSeC) cell lines.
Table 3: Experimental IC50 Values (μM) of Bisphenol M and Analogues in Human Cell Lines
| Bisphenol Analogue | MCF-7 Cells | HSeC Cells |
| BPM | Data not available | Data not available |
| BPAF | 4.86 | 4.67 |
| BPZ | 16.9 | 19.4 |
| BPA | 104 | 118 |
| BPS | >200 | >200 |
| BPF | >200 | >200 |
Data adapted from a study on the cytotoxic effects of bisphenol analogues.[4] Specific data for BPM was not provided in the accessible summary.
Experimental Protocols for Model Validation
Rigorous validation of in silico models requires well-defined experimental protocols. Below are methodologies for key experiments cited in the context of bisphenol toxicity assessment.
Cell Viability (MTT) Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then exposed to various concentrations of the test compound (e.g., Bisphenol M) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.[5]
Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a protein.
-
Protein and Ligand Preparation: The 3D structures of the target protein (e.g., nuclear receptors) are obtained from a protein structure database like the Protein Data Bank (PDB). The structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand (e.g., Bisphenol M) is generated and optimized.[6]
-
Grid Generation: A binding site on the protein is defined, typically based on the location of a known co-crystallized ligand or predicted binding pockets. A grid box is generated around this site to define the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to explore different conformations and orientations of the ligand within the defined binding site. The program calculates the binding energy for each pose.[6]
-
Scoring and Analysis: The docking poses are ranked based on their calculated binding energies (docking scores). The pose with the lowest energy is considered the most favorable binding mode. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.
Visualizing Pathways and Workflows
Understanding the mechanisms of toxicity and the process of model validation can be enhanced through visual diagrams.
Caption: Workflow for validating in silico toxicity models.
Caption: Potential toxicity pathways of Bisphenol M.
Conclusion
The validation of in silico models for predicting Bisphenol M toxicity is an ongoing process that relies on the integration of computational predictions with robust experimental data. While direct and comprehensive validation studies for BPM are currently limited, the available data from molecular docking studies and cytotoxicity assays, combined with insights from other bisphenol analogues, provide a strong foundation for future research.
The comparison of predicted and experimental data, as outlined in this guide, is crucial for refining in silico models and increasing their reliability for regulatory decision-making. As more experimental data for BPM becomes available, these models can be further validated and improved, ultimately contributing to a more efficient and accurate assessment of the potential risks associated with this and other emerging BPA alternatives. Researchers are encouraged to utilize the methodologies and comparative data presented here to advance the field of predictive toxicology.
References
- 1. In silico molecular interaction of bisphenol analogues with human nuclear receptors reveals their stronger affinity vs. classical bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Protein Targets of BPA Analogs and Derivatives Associated with Noncommunicable Diseases: A Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 3,3'-(Propane-2,2-diyl)diphenol (Bisphenol M)
For Immediate Implementation: This document provides critical safety and logistical guidance for the proper disposal of 3,3'-(Propane-2,2-diyl)diphenol, also known as Bisphenol M. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals.
Chemical Hazard Overview: this compound (Bisphenol M) is a chemical compound that requires careful handling and disposal due to its potential health and environmental risks. According to safety data, it is classified as a skin sensitizer, suspected of damaging fertility, and is toxic to aquatic life with long-lasting effects[1]. Therefore, it must be treated as hazardous waste.
Immediate Safety and Disposal Protocols
The primary and safest method for the disposal of this compound and its waste is through incineration at a licensed chemical disposal facility[2]. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash[2][3].
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, bench paper), must be collected in a designated hazardous waste container[4][5].
-
Use only appropriate and compatible containers for waste storage, preferably made of a material that does not react with phenolic compounds[4][6]. The container must have a secure, tight-fitting lid[2][6].
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[4][6].
-
Ensure the SAA is a well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents[2][6].
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA[4]. For acutely toxic wastes, the limit is one quart of liquid or one kilogram of solid[4].
-
-
Disposal Request:
-
Once the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup[4]. Follow your institution's specific procedures for requesting a pickup.
-
Spill Management:
In the event of a spill, the primary goal is to contain and collect the material safely.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a fume hood[5][8].
-
Personal Protective Equipment (PPE): Before cleaning a spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves[5].
-
Containment and Absorption: For liquid spills, absorb the material using an inert absorbent such as sand or vermiculite[2][9]. For solid spills, carefully sweep the material to avoid creating dust[9].
-
Collection: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container[2][9].
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning solutions as hazardous waste.
Empty Container Disposal:
Containers that held this compound are also considered hazardous waste unless properly decontaminated.
-
To be considered "empty" by regulatory standards, the container must have all waste removed by standard practices, with no more than one inch of residue remaining[7].
-
For acutely hazardous waste containers, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste[7].
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [4] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [4] |
| pH for Drain Disposal (Not for this chemical) | Between 5.5 and 10.5 | [10] |
| Empty Container Residue Limit | No more than 1 inch | [7] |
Experimental Protocols
There are no recommended in-lab experimental protocols for the treatment or neutralization of this compound for disposal. Due to its hazardous nature, all waste must be handled by a licensed hazardous waste management company.
Disposal Workflow
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. monash.edu [monash.edu]
- 9. nj.gov [nj.gov]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 3,3'-(Propane-2,2-diyl)diphenol (BPA)
Essential Safety and Handling Protocols for Laboratory Professionals
This guide provides immediate, essential safety and logistical information for the handling of 3,3'-(Propane-2,2-diyl)diphenol, commonly known as Bisphenol A (BPA). Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals. This document outlines personal protective equipment (PPE) requirements, operational handling procedures, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Exposure Control
Bisphenol A is a synthetic organic compound that can pose health risks, particularly through inhalation of its dust and direct skin contact.[1] It is classified as a substance that may cause an allergic skin reaction, serious eye damage, and respiratory irritation. Furthermore, it is suspected of damaging fertility or the unborn child.[2][3]
Occupational Exposure Limits
While the U.S. Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have not established specific exposure limits for BPA, they recommend minimizing worker exposure and adhering to limits for general dust.[1][4] The European Chemicals Agency (ECHA) has proposed a significantly lower occupational exposure limit (OEL), highlighting the need for stringent controls.
| Organization | Exposure Limit (8-hour Time-Weighted Average) |
| OSHA (Total Dust) | 15 mg/m³ |
| ACGIH (Particulates Not Otherwise Specified) | 10 mg/m³ (inhalable), 3 mg/m³ (respirable) |
| ECHA (Proposed) | 0.2 mg/m³ |
| NIOSH (Occupational Exposure Band "E") | <0.01 mg/m³ (driven by potential for eye damage)[5][6] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the last line of defense against BPA exposure and must be meticulously followed.[1]
Hand Protection
Selection of appropriate gloves is critical to prevent dermal absorption. Nitrile rubber gloves are recommended based on their high resistance to BPA.
| Glove Material | Minimum Thickness | Breakthrough Time | Recommendation |
| Nitrile Rubber | 0.11 mm | > 480 minutes | Recommended [7] |
Note: Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[3] Dispose of contaminated gloves as hazardous waste.
Respiratory Protection
To prevent inhalation of BPA dust, a respirator is required when handling the powdered form of the compound, especially when engineering controls like a fume hood are not available or insufficient.
| Task | Respirator Type | Filter Class |
| Weighing/handling solid BPA | Full-face particle respirator | N100 (US) or P3 (EU)[7] |
| Handling solutions | Use in a certified chemical fume hood | Not typically required |
A formal respiratory protection program, including fit testing, must be in place in accordance with OSHA standard 29 CFR 1910.134.[8]
Eye and Body Protection
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles and a face shield are required.[3] |
| Body Protection | A lab coat or a chemical-resistant suit should be worn to protect against skin exposure.[3][7] |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential to minimize risk and environmental contamination.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of Bisphenol A in a laboratory setting.
Caption: Workflow for the safe laboratory handling of Bisphenol A.
Detailed Handling Protocol
-
Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[9] Don all required PPE as specified in Section 2.
-
Engineering Controls : All work with solid BPA or concentrated solutions should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize dust and vapor inhalation.[10]
-
Weighing and Transfer : When weighing solid BPA, use anti-static tools and equipment to prevent dust dispersal.[10] Handle containers carefully to avoid generating dust.
-
Solution Preparation : When preparing solutions, slowly add the solid BPA to the solvent to prevent splashing and aerosol generation.
-
Personal Hygiene : After handling, wash hands and forearms thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory.
Spill and Decontamination Protocol
In the event of a spill, immediate and proper cleanup is crucial.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Control Dust : For solid spills, gently cover the spill with a damp paper towel or moisten the material to prevent dust from becoming airborne.[4] Alternatively, use a HEPA-filtered vacuum for cleanup.[4]
-
Absorb Liquids : For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[11]
-
Cleanup : Carefully scoop the absorbed material or moistened powder into a labeled, sealable container for hazardous waste.[3][11]
-
Decontamination : Wash the spill area with 60-70% ethanol, followed by a thorough wash with soap and water.[4]
-
Dispose : All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All BPA waste, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Waste Segregation : Keep solid and liquid BPA waste in separate, clearly labeled, and sealed containers.
-
Container Management : Ensure waste containers are compatible with BPA and are kept closed when not in use.
-
Regulatory Compliance : All waste disposal must adhere to local, state, and federal regulations.[9][10] Contact your institution's environmental health and safety department for specific disposal procedures.
References
- 1. Occupational Exposure to Bisphenol A (BPA) in U.S. Manufacturing Companies | Blogs | CDC [blogs.cdc.gov]
- 2. kpb.co.kr [kpb.co.kr]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nj.gov [nj.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. queensu.ca [queensu.ca]
- 9. scribd.com [scribd.com]
- 10. Handling, Storage and Disposal of BPA. How do we do it safely? - Hazox Compliance Solutions [hazoxinc.com]
- 11. qmul.ac.uk [qmul.ac.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
